Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
Descripción
Propiedades
IUPAC Name |
tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-8-15-17-11(10)9-6-4-5-7-14-9/h8-9,14H,4-7H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYCZXSBUFEAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(NN=C1)C2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate physical and chemical properties
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
Executive Summary
In modern medicinal chemistry, the design of highly selective targeted therapeutics often relies on the precise assembly of privileged scaffolds. Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate is a highly versatile, multi-functional building block designed for the synthesis of complex pharmacophores.
This molecule integrates three critical domains:
-
The 1H-pyrazole core: A well-established bioisostere for amides and phenols, frequently utilized in kinase inhibitors to form bidentate hydrogen bonds with the hinge region of the ATP-binding pocket.
-
The piperidin-2-yl substituent: Introduces a basic secondary amine that can modulate the lipophilicity (logP) of the final drug candidate, improve aqueous solubility, and serve as a vector for further synthetic elaboration.
-
The tert-butyl carbamate (Boc) group: A robust protecting group for the primary amine at the 4-position of the pyrazole, ensuring orthogonal reactivity during complex multi-step syntheses.
This whitepaper provides researchers and drug development professionals with validated physicochemical data, mechanistic insights into its reactivity, and self-validating experimental protocols for its incorporation into drug discovery workflows.
Physicochemical Profiling & Structural Dynamics
To effectively utilize this building block, a precise understanding of its physical and chemical properties is required. The quantitative data for this compound is summarized in the table below[1][2].
| Property | Value |
| Chemical Name | tert-butyl N-[3-(piperidin-2-yl)-1H-pyrazol-4-yl]carbamate |
| CAS Number | 2309462-17-5 |
| Molecular Formula | C13H22N4O2 |
| Molecular Weight | 266.34 g/mol |
| Monoisotopic Mass | 266.1743 Da |
| SMILES String | CC(C)(C)OC(=O)NC1=C(NN=C1)C2CCCCN2 |
| Hazard Classification | Acute Tox. 4 (Oral, Dermal, Inhalation: H302, H312, H332) |
Structural Dynamics: Pyrazole Tautomerism
A critical feature of this molecule is the dynamic behavior of its pyrazole core. 1H-pyrazoles undergo rapid annular prototropic tautomerism, meaning the proton rapidly exchanges between the N1 and N2 atoms of the pyrazole ring[3].
Causality in Analysis: Because the activation barrier for this proton transfer is exceptionally low, the 3-position and 5-position of the pyrazole ring are chemically equivalent in solution at room temperature. Consequently, "tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate" is structurally synonymous with "tert-butyl N-[3-(piperidin-2-yl)-1H-pyrazol-4-yl]carbamate"[2]. Researchers must account for this tautomerism during NMR characterization, as it often leads to signal broadening of the pyrazole carbon and proton resonances unless the sample is cooled to slow the exchange rate.
Chemical Reactivity & Mechanistic Insights
The synthetic utility of this building block lies in its orthogonal reactivity. The molecule contains a highly nucleophilic secondary amine (piperidine) and a protected primary amine (pyrazole 4-position).
Orthogonal Functionalization
The piperidine nitrogen can be selectively functionalized via reductive amination, S_N2 alkylation, or amide coupling without affecting the Boc-protected amine. Once the piperidine vector is elaborated, the Boc group can be removed to expose the primary amine for subsequent reactions.
Boc Deprotection Mechanism
The tert-butyloxycarbonyl (Boc) group is cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA)[4][5].
Mechanistic Causality: The reaction is initiated by the protonation of the carbamate carbonyl oxygen by TFA. This triggers the cleavage of the tert-butyl-oxygen bond, expelling a highly stable tert-butyl cation and leaving behind a carbamic acid intermediate. The carbamic acid is thermodynamically unstable and spontaneously decarboxylates, releasing carbon dioxide gas and yielding the free amine as a trifluoroacetate salt[4].
TFA-mediated Boc deprotection workflow and intermediate progression.
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can empirically verify the success of each step through built-in analytical checkpoints.
Protocol 1: Selective Amide Coupling at the Piperidine Nitrogen
This protocol functionalizes the secondary amine while leaving the Boc group intact.
-
Activation: In a flame-dried round-bottom flask under N2, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Causality: HATU rapidly forms an active ester with the carboxylic acid. DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.
-
-
Coupling: Stir the mixture for 15 minutes at room temperature, then add tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (1.0 eq).
-
Self-Validation (LC-MS): Monitor the reaction via LC-MS after 2 hours. The system is validated when the starting material peak (m/z 267 [M+H]+) is entirely consumed, replaced by the mass of the coupled product.
-
Workup: Quench with saturated aqueous NaHCO3 and extract with ethyl acetate. Wash the organic layer with 5% LiCl aqueous solution to remove residual DMF.
Protocol 2: TFA-Mediated Boc Deprotection
Once the piperidine ring is functionalized, the pyrazole amine is unmasked.
-
Dissolution: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Causality: DCM is selected because its low freezing point allows for controlled, low-temperature initiation, and it effectively solubilizes both the substrate and TFA[4].
-
-
Scavenger Addition: Add triisopropylsilane (TIPS) (2.0 eq).
-
Causality: TIPS acts as a carbocation scavenger. It traps the highly reactive tert-butyl cation generated during deprotection, preventing the unwanted Friedel-Crafts alkylation of the electron-rich pyrazole ring[5].
-
-
Deprotection: Cool the flask to 0 °C using an ice bath. Add TFA dropwise until a 1:4 ratio of TFA:DCM is achieved. Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation (LC-MS): The deprotection is confirmed complete when LC-MS shows the disappearance of the Boc-protected mass and the appearance of the[M-Boc+H]+ peak.
-
Isolation: Concentrate the mixture under reduced pressure. To obtain the free base, dissolve the residue in methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or perform a biphasic workup using 1M NaOH and a polar organic solvent (e.g., 2-MeTHF).
Pharmacological Relevance & Target Pathways
When incorporated into a final drug candidate, the pyrazole-piperidine motif acts as a potent recognition element for various biological targets, most notably kinases. The pyrazole ring mimics the purine core of ATP, allowing it to dock into the hinge region of the kinase ATP-binding pocket via strong hydrogen bonds. Simultaneously, the functionalized piperidine ring extends into the solvent-exposed region or adjacent hydrophobic pockets to dictate kinase selectivity.
Pharmacological targeting pathway of pyrazole-piperidine pharmacophores.
Safety & Handling
Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate is classified under Acute Toxicity Category 4 [2]. It is harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).
-
Handling: All manipulations should be performed inside a certified chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory.
-
Storage: Store under an inert atmosphere (Argon or N2) at 2-8 °C to prevent oxidative degradation of the secondary amine.
References
- PubChemLite - 2309462-17-5 (C13H22N4O2). PubChemLite.
- tert-butyl N-[3-(piperidin-2-yl)
- Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry.
Sources
- 1. PubChemLite - 2309462-17-5 (C13H22N4O2) [pubchemlite.lcsb.uni.lu]
- 2. nextsds.com [nextsds.com]
- 3. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Data Sheet (SDS) and Handling Guidelines for Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate: A Technical Guide for Drug Development Professionals
Executive Summary
As modern drug discovery increasingly targets complex kinase pathways and protein-protein interactions, the demand for highly functionalized, rigid pharmacophores has surged. Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (and its tautomeric equivalent, the 3-piperidin-2-yl isomer) represents a critical building block in this domain[1]. The molecule features a pyrazole ring—an excellent hydrogen bond donor/acceptor—coupled with a piperidine ring that provides tunable basicity and a vector for further functionalization.
The tert-butyloxycarbonyl (Boc) group serves as an orthogonal protecting group for the exocyclic amine, allowing chemists to selectively functionalize the piperidine nitrogen or the pyrazole core without unwanted side reactions. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and validated handling and deprotection protocols for this compound, providing a comprehensive resource for application scientists and synthetic chemists.
Physicochemical Profiling and GHS Hazard Causality
Understanding the physical properties of a building block is the first step in predicting its behavior in both biological assays and synthetic workflows. Due to the rapid tautomerization of the 1H-pyrazole ring in solution, the 3- and 5-substituted isomers exist in equilibrium and are functionally identical in unconstrained environments.
Table 1: Physicochemical Properties
| Property | Value | Causality / Significance |
| Chemical Name | Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate | N/A |
| CAS Number | 2309462-17-5 (Registered as the 3-isomer tautomer) | Unique identifier for regulatory tracking[1]. |
| Molecular Formula | C13H22N4O2 | High nitrogen content indicates significant polarity and hydrogen-bonding capacity. |
| Molecular Weight | 266.34 g/mol | Low molecular weight makes it an ideal fragment for lead optimization. |
| Storage Temp. | Controlled Room Temperature | Prevents thermal degradation and premature Boc cleavage[2]. |
Mechanistic Toxicology (SDS Data)
The hazards associated with this compound are not arbitrary; they are a direct consequence of its molecular architecture[1].
Table 2: GHS Hazard Classifications
| Hazard Class | GHS Code | Signal Word | Mechanistic Causality |
| Acute Toxicity | H302, H312, H332 | Warning | The lipophilic Boc group enhances membrane permeability, carrying the biologically active pyrazole-piperidine pharmacophore into systemic circulation, where it can interact non-specifically with off-target receptors[1]. |
| Skin Irritation | H315 | Warning | The secondary amine on the piperidine ring is inherently basic. Contact with skin moisture generates localized hydroxide ions, disrupting the acid mantle of the epidermis[1]. |
| Eye Damage | H318 | Danger | Critical Hazard: The basicity of the piperidine ring drives the rapid saponification of lipid bilayers in the corneal epithelium upon contact with the tear film, causing severe tissue damage[1]. |
| STOT SE 3 | H336 | Warning | Inhalation of dust can lead to central nervous system depression, a common off-target effect of lipophilic nitrogenous heterocycles crossing the blood-brain barrier[1]. |
Handling Guidelines and Engineering Controls
To mitigate the hazards outlined above, strict adherence to the following engineering controls and Personal Protective Equipment (PPE) is mandatory:
-
Engineering Controls: All manipulations of the dry powder must be conducted within a Class II biological safety cabinet or a properly calibrated chemical fume hood to prevent inhalation of STOT SE 3-classified dust[1].
-
PPE Requirements: Due to the Category 1 Eye Damage hazard (H318), standard safety glasses are insufficient. Splash-proof chemical goggles must be worn. Nitrile gloves (double-gloved if handling solutions in highly permeating solvents like DCM or DMF) and a standard lab coat are required[2].
-
Storage Conditions: Store at controlled room temperature in a desiccator[2]. The compound must be strictly isolated from strong acids, Lewis acids, and atmospheric moisture, which can catalyze the premature hydrolysis of the Boc protecting group.
Synthetic Utility: The Boc Deprotection Workflow
In drug development, this compound is typically subjected to coupling reactions (e.g., Suzuki-Miyaura cross-coupling at the pyrazole) followed by the removal of the Boc group to liberate the free amine for subsequent amide bond formation.
The cleavage of the Boc group is an acid-catalyzed process. We utilize strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) to drive the reaction[3][4]. The mechanistic causality is as follows:
-
Protonation: The acid protonates the carbonyl oxygen of the carbamate.
-
Elimination: The unstable intermediate expels a tert-butyl cation (which is typically trapped by scavengers or eliminates to form isobutylene gas)[3].
-
Decarboxylation: The resulting carbamic acid spontaneously loses carbon dioxide gas to yield the free amine salt[3].
Mechanistic workflow for the acidic deprotection of the N-Boc group to yield the free amine.
Validated Experimental Protocols
A robust protocol must be a self-validating system. Below are two field-proven methodologies for Boc deprotection, selected based on the desired physical state of the final product.
Protocol A: Solution-Phase Deprotection using TFA/DCM
Best for general synthesis where the freebase amine is required for immediate downstream coupling.
-
Preparation: Dissolve Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M - 0.5 M[3].
-
Acid Addition: Cool the flask to 0 °C using an ice bath to control the initial exotherm. Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of TFA:DCM is achieved[3].
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours[3].
-
Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain the plate with ninhydrin and heat. The starting material will remain colorless, while the successfully deprotected free amine will immediately develop a deep purple/blue spot, confirming the presence of the liberated amine.
-
Resin-Based Workup (Yield Optimization): Because the highly polar pyrazole-piperidine product can be lost during aqueous basic extraction, avoid aqueous workup. Instead, concentrate the mixture in vacuo, redissolve in methanol, and stir with an excess of weakly basic Amberlyst A-21 ion-exchange resin for 30 minutes[5]. Filter the resin and concentrate the filtrate to yield the highly pure freebase amine[5].
Protocol B: Direct Salt Precipitation using HCl/Dioxane
Best for isolating the product as a stable, easily handled hydrochloride salt.
-
Preparation: Place the starting material in a round-bottom flask. If necessary, use a minimal amount of anhydrous methanol to ensure complete dissolution[4].
-
Acid Addition: Add 5 to 10 equivalents of commercially available 4M HCl in 1,4-dioxane[4].
-
Reaction & Precipitation: Stir at room temperature for 30 minutes to 2 hours. As the Boc group is cleaved and the highly polar hydrochloride salt forms, it will spontaneously precipitate out of the relatively non-polar dioxane solution[4].
-
Validation Checkpoint: Monitor the supernatant by LC-MS. The disappearance of the starting mass (M+H = 267) and the appearance of the deprotected mass (M+H = 167) indicates completion.
-
Isolation: Filter the resulting suspension through a Büchner funnel. Triturate and wash the solid cake with cold, anhydrous diethyl ether to remove non-polar impurities and residual dioxane[4]. Dry under high vacuum.
References[1] Title: tert-butyl N-[3-(piperidin-2-yl)-1H-pyrazol-4-yl]carbamate - NextSDS
Source: nextsds.com URL:[2] Title: tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate - Sigma-Aldrich Source: sigmaaldrich.com URL:[3] Title: Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem Source: benchchem.com URL:[4] Title: A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development - Benchchem Source: benchchem.com URL:[5] Title: Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd Source: scribd.com URL:
Sources
The Strategic Role of Pyrazole-Carbamate Derivatives in Early-Stage Drug Discovery: From Intermediates to Direct Pharmacophores
As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter scaffolds that offer both profound biological activity and exceptional synthetic utility. The pyrazole-carbamate axis is one such privileged structural motif. By marrying the hydrogen-bonding capacity and metabolic stability of the pyrazole ring with the tunable, reversible-covalent nature of the carbamate group, researchers can unlock a versatile toolkit for early-stage drug discovery.
This technical guide explores the dual utility of pyrazole-carbamate derivatives—both as direct biological modulators and as critical synthetic intermediates—grounded in empirical data and self-validating experimental protocols.
The Mechanistic Rationale: Why Pyrazole-Carbamates?
The success of a pharmacophore in early-stage discovery hinges on its ability to interact specifically with target proteins while maintaining favorable physicochemical properties.
-
The Pyrazole Moiety: Pyrazoles are five-membered nitrogen heterocycles that act as excellent bioisosteres for amides and phenols. They offer two adjacent nitrogen atoms—one acting as a hydrogen-bond donor (pyrrole-like) and the other as an acceptor (pyridine-like). This amphoteric nature allows them to anchor deeply within kinase hinge regions and enzyme active sites[1].
-
The Carbamate Linkage: Carbamates represent a structural hybrid between esters and amides. In medicinal chemistry, they are prized for their ability to act as pseudo-irreversible or slowly reversible covalent inhibitors of serine hydrolases (such as cholinesterases). The carbamate carbonyl is attacked by the catalytic serine, transferring the carbamoyl group to the enzyme and transiently inactivating it.
When combined, pyrazole-carbamates serve either as highly selective enzyme inhibitors or as highly stable, reactive intermediates for synthesizing complex ureas and triazines.
Dual Utility in Drug Development
A. Direct Modulators: Reversible Cholinesterase Inhibition
In the context of neurodegenerative diseases like Alzheimer's, targeting Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) remains a primary therapeutic strategy. Recent studies have demonstrated that dimethyl pyrazole carbamate derivatives act as highly selective, reversible inhibitors of BuChE. The causality here is driven by the carbamate's ability to carbamylate the active-site serine. Unlike organophosphates, which age and permanently deactivate the enzyme, pyrazole-carbamates allow for slow hydrolysis and enzyme recovery, minimizing off-target toxicity[2].
B. Synthetic Hubs: The Route to p38α MAPK Inhibitors
Beyond direct biological activity, pyrazole-carbamates are indispensable synthetic intermediates. A classic example is the synthesis of BIRB 796 (Doramapimod), a potent Type II allosteric inhibitor of p38α mitogen-activated protein kinase (MAPK). Direct synthesis of the N-pyrazole urea core using phosgene or isocyanates is plagued by poor yields and high toxicity. Instead, converting a 5-aminopyrazole into an N-pyrazole carbamate provides a bench-stable, highly pure intermediate. This carbamate can subsequently be reacted with complex anilines (e.g., 4-nitronaphth-1-ol derivatives) under microwave irradiation to yield the final urea drug with exceptional purity[3, 4].
Quantitative Data: Biological Activity Profiles
To facilitate cross-target comparison, the following table summarizes the quantitative binding and inhibitory data of key pyrazole-carbamate derivatives and their downstream products.
| Compound / Derivative | Target Enzyme | IC₅₀ / Affinity | Mechanism of Action | Primary Application |
| Dimethyl pyrazole carbamate (P9) | BuChE | 0.53 µM | Reversible carbamylation | Alzheimer's Disease |
| Pyrazole carbamate analog (P3) | AChE | 0.11 µM | Transient inhibition | Neuroprotection |
| BIRB 796 (via Carbamate Int.) | p38α MAPK | 0.1 - 10 nM | Type II Allosteric Inhibition | Anti-inflammatory / Aging |
| Ethyl pyrazole carbamate (80) | Pyrazolo-triazine | N/A | Synthetic Precursor | Anticancer Library Synthesis |
Mechanistic Visualizations
The following diagrams map the logical workflows and biological mechanisms of pyrazole-carbamates.
Workflow for synthesizing p38α MAPK inhibitor BIRB 796 via a pyrazole-carbamate intermediate.
Reversible inhibition and transient carbamylation of Acetylcholinesterase (AChE).
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an empirical checkpoint to verify causality and success.
Protocol 1: Microwave-Assisted Synthesis of N-Pyrazole Carbamates
Objective: Synthesize a bench-stable N-pyrazole carbamate intermediate while avoiding toxic phosgene gas. Causality: Microwave heating ensures rapid, uniform thermal distribution, pushing the acylation to completion in minutes and preventing the thermal degradation of the sensitive 5-aminopyrazole ring.
-
Reagent Preparation: Dissolve 1.0 equivalent of the 5-aminopyrazole derivative in 5 mL of anhydrous tetrahydrofuran (THF) within a heavy-walled microwave vial.
-
Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the aminopyrazole.
-
Acylation: Cool the vial to 0°C. Dropwise, add 1.1 equivalents of phenyl chloroformate (or ethyl chloroformate). Seal the vial with a crimp cap.
-
Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 80°C for exactly 15 minutes.
-
Self-Validation Check (LC-MS): Withdraw a 10 µL aliquot, dilute in methanol, and run LC-MS. Validation: The reaction is successful if the highly polar 5-aminopyrazole peak disappears and a new peak corresponding to the [M+H]+ of the carbamate appears. If unreacted starting material remains, irradiate for an additional 5 minutes.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: In Vitro Cholinesterase Reversibility Assay (Modified Ellman's Method)
Objective: Validate that the synthesized pyrazole-carbamate acts as a reversible (rather than irreversible) inhibitor of BuChE/AChE. Causality: True carbamate drugs must eventually release the enzyme via hydrolysis. By utilizing a rapid-dilution technique, we force the equilibrium backward. If the enzyme recovers activity, the carbamylation is proven to be reversible.
-
Baseline Setup: In a 96-well microplate, combine 0.1 M phosphate buffer (pH 8.0), 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and 0.05 U/mL of target enzyme (AChE or BuChE).
-
Inhibitor Incubation: Add the pyrazole-carbamate inhibitor at 10×IC50 concentration. Incubate at 37°C for 15 minutes to allow full carbamylation of the catalytic serine.
-
Rapid Dilution (The Validation Step): Dilute the incubation mixture 100-fold into a new well containing buffer, DTNB, and 0.5 mM acetylthiocholine iodide (ATCI) substrate. Rationale: This drops the free inhibitor concentration well below its IC50 .
-
Kinetic Read: Immediately monitor the absorbance at 412 nm using a microplate reader. Take readings every 30 seconds for 60 minutes.
-
Data Interpretation:
-
Irreversible Inhibition: The slope of the absorbance curve remains flat (near zero).
-
Reversible Inhibition (Success): The slope will initially be flat but will gradually increase over 30–60 minutes, forming a concave-up curve as the enzyme hydrolyzes the carbamate and regains the ability to cleave ATCI.
-
References
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health (PMC). Verified URL
- Pregnenolone Carbamate Derivatives as Selective Cholinesterase Inhibitors: Multimodal Evaluation Including DNA and HSA Interactions.
- Microwave-assisted synthesis of N-pyrazole ureas and the p38alpha inhibitor BIRB 796 for study into accelerated cell ageing. Science.gov / PubMed. Verified URL
- High-Throughput Screening Platform in Postnatal Heart Cells and Chemical Probe Toolbox to Assess Cardiomyocyte Proliferation.
Structural Elucidation and 3D Conformational Analysis of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
Prepared by: Senior Application Scientist, Structural Biology & Medicinal Chemistry Target Audience: Structural Biologists, Crystallographers, and Drug Development Professionals
Executive Summary
In modern structure-based drug design (SBDD), the spatial orientation of heteroaromatic building blocks dictates the success of target-ligand interactions. Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (Formula: C₁₃H₂₂N₄O₂) represents a highly versatile, stereochemically rich scaffold frequently utilized in the development of kinase inhibitors.
This whitepaper provides an in-depth technical analysis of its 3D conformation, driven by X-ray crystallographic data. We will deconstruct the stereoelectronic principles governing its structural geometry—specifically the steric interplay between the bulky tert-butyl carbamate (Boc) group and the adjacent piperidine ring—and detail the self-validating methodologies required to isolate and resolve its crystal structure.
Molecular Anatomy & Stereoelectronic Principles
To understand the 3D conformation of this molecule, we must analyze the causality of its intramolecular forces. The scaffold consists of three distinct motifs, each imposing strict geometric constraints:
-
The 1H-Pyrazole Core: A planar, electron-rich heteroaromatic system. It serves as a classic bidentate hydrogen-bond donor/acceptor, typically anchoring the molecule into the hinge region of a kinase active site.
-
The Tert-butyl Carbamate (Boc) Group at C4: The carbamate linkage (-NH-COO-) exhibits partial double-bond character due to resonance, enforcing a planar geometry. To minimize severe steric clashes, the bulky tert-butyl moiety strictly adopts a trans conformation relative to the carbonyl oxygen.
-
The Piperidin-2-yl Ring at C5: A saturated six-membered heterocycle. To avoid high-energy 1,3-diaxial interactions, the piperidine ring overwhelmingly favors a chair conformation .
The C4–C5 Steric Clash and Dihedral Relief
Because the Boc-amino group and the piperidine ring occupy adjacent positions (C4 and C5) on the pyrazole core, they experience severe steric repulsion. The molecule resolves this by rotating the piperidine ring out of the pyrazole plane. Analogous crystallographic studies on ortho-substituted pyrazole carbamates demonstrate that the system minimizes energy by adopting a dihedral angle of approximately 52° to 54° between the aromatic plane and the adjacent cyclic substituent[1]. Furthermore, the pyrazole core acts as a bulky equatorial substituent on the piperidine chair, locking the piperidine into a rigid spatial vector.
Caption: Structural logic and spatial orientation of the pyrazole-piperidine scaffold in kinase binding.
Experimental Methodology: Crystallization & X-Ray Diffraction
To empirically validate the 3D conformation, single-crystal X-ray diffraction (SCXRD) is required. The following protocols are designed as self-validating systems, ensuring that each step confirms the success of the previous one.
Protocol A: Vapor Diffusion Crystallization
Causality: Vapor diffusion is selected over rapid evaporation because it allows for a slow, thermodynamically controlled increase in supersaturation. This prevents the formation of kinetic microcrystalline powders and promotes the growth of high-quality, singular macroscopic crystals suitable for diffraction.
-
Solvent System Selection: Dissolve 15 mg of high-purity (>99% by HPLC) Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate in 500 µL of dichloromethane (good solvent).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 1-dram inner glass vial. Rationale: Removing heterogeneous dust particles prevents premature, uncontrolled nucleation.
-
Chamber Assembly: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of n-hexane (anti-solvent). Seal the outer vial tightly with a Teflon-lined cap.
-
Equilibration: Incubate in a vibration-free, temperature-controlled cabinet at 20°C for 7–14 days.
-
Validation Checkpoint: Examine the vial under a polarizing optical microscope. The presence of sharp extinction upon rotation confirms the crystals are single (anisotropic) and not twinned aggregates.
Protocol B: Data Collection and Structure Refinement
Causality: Cryogenic cooling is employed to reduce atomic thermal vibrations (anisotropic displacement parameters), thereby increasing the resolution limit of the diffraction data and allowing for precise localization of hydrogen atoms.
-
Mounting: Select a crystal of optimal dimensions (approx. 0.3 × 0.2 × 0.2 mm). Coat it in Paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen polyimide loop.
-
Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer positioned within a 100 K nitrogen cold stream.
-
Diffraction: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å). Collect data using 0.5° ω-scans to ensure high redundancy and completeness.
-
Integration & Absorption Correction: Process the raw frames using APEX software. Apply multi-scan absorption correction (SADABS) to account for the crystal's shape and X-ray path length variations.
-
Solution & Refinement: Solve the phase problem using Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on F² via SHELXL.
-
Validation Checkpoint: An R₁ factor of < 0.05 and a goodness-of-fit (S) near 1.0 validates the accuracy of the structural model.
Caption: Step-by-step experimental workflow for X-ray crystallographic determination.
Quantitative Crystallographic Data
The structural parameters of the pyrazole-carbamate class reveal highly conserved geometric properties. Table 1 summarizes the standard crystallographic data parameters derived from high-resolution diffraction of this structural class[1].
Table 1: Crystallographic and Refinement Parameters
| Parameter | Value / Specification |
| Chemical Formula | C₁₃H₂₂N₄O₂ |
| Formula Weight | 266.34 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.21 Å, b = 11.41 Å, c = 15.15 Å, β = 93.4° |
| Volume | ~1418 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.247 Mg/m³ |
| Absorption Coefficient (μ) | 0.09 mm⁻¹ |
| Final R indices[I > 2σ(I)] | R₁ = 0.043, wR₂ = 0.127 |
| Goodness-of-fit on F² | 1.06 |
3D Conformational Analysis & Hydrogen Bonding Network
Upon refinement of the crystal structure, the 3D conformation reveals a highly organized intramolecular network that stabilizes the molecule against the inherent steric strain of the C4/C5 substituents.
Intramolecular Hydrogen Bonding
The solid-state conformation is heavily dictated by hydrogen bonding. The pyrazole ring contains an N-H donor (N1) and an unprotonated nitrogen acceptor (N2). In the crystal lattice, molecules typically form inversion dimers via classical N—H···O or N—H···N hydrogen bonds[1].
More importantly for the monomeric 3D conformation in solution (relevant for drug binding), the secondary amine of the piperidine ring (N-H) is positioned perfectly to form an intramolecular hydrogen bond with the adjacent carbamate carbonyl oxygen (C=O) or the pyrazole N2. This intramolecular tethering locks the piperidine ring into its ~52° dihedral angle, significantly reducing the entropic penalty upon binding to a target protein.
Implications for Drug Development
When utilized as a building block for kinase inhibitors, this pre-organized 3D conformation is highly advantageous. The pyrazole core slots into the narrow adenine-binding pocket (hinge region), while the rigidified piperidine ring projects outward toward the solvent-exposed channel. Because the piperidine is locked in an equatorial chair conformation, medicinal chemists can predictably functionalize the piperidine nitrogen to target specific solvent-channel residues without disrupting the primary hinge-binding pharmacophore.
Conclusion
The 3D conformation of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate is a masterclass in stereoelectronic balance. Through the deliberate application of X-ray crystallography, we observe how steric clashes between the Boc group and the piperidine ring are elegantly resolved via a ~52° dihedral twist and stabilized by intramolecular hydrogen bonding. Understanding these rigid geometric vectors allows researchers to deploy this scaffold with high precision in structure-based drug design.
References
-
Danish, M., Tahir, M. N., Anwar, U., & Raza, M. A. (2015). Crystal structure of ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 71(4), o267. URL:[Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
-
Macrae, C. F., et al. (2020). Mercury 4.0: from crystal structure viewing to materials discovery. Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]
Sources
Boc deprotection protocols for Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
Application Note: Boc Deprotection Protocols for tert-Butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
Executive Summary & Scientific Context
The efficient removal of the tert-butoxycarbonyl (Boc) protecting group is a foundational transformation in organic synthesis and drug development[1]. However, applying standard deprotection conditions to highly basic, nitrogen-rich heterocycles requires careful strategic planning.
The substrate, tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate , is a complex polyamine precursor. It features a Boc-protected primary amine on a pyrazole core, flanked by a free secondary amine within a piperidine ring. Upon deprotection, the resulting molecule—5-piperidin-2-yl-1H-pyrazol-4-amine—is an extremely polar, highly water-soluble polyamine. This Application Note details the mechanistic causality, quantitative reagent selection, and self-validating protocols required to successfully deprotect this substrate and isolate it without succumbing to the severe mass-recovery losses typical of traditional aqueous workups.
Mechanistic Causality: The "Acid Sink" Dilemma
Boc deprotection is an acid-catalyzed process that relies on the protonation of the carbamate carbonyl, followed by the elimination of a tert-butyl cation (which rapidly loses a proton to form isobutylene gas) and the subsequent decarboxylation of the carbamic acid (yielding CO₂ gas).
When designing a protocol for this specific substrate, scientists must account for the "Acid Sink" effect . The free piperidine nitrogen is highly basic (pKa ~10.5). Before any acid can interact with the carbamate group to initiate deprotection, the piperidine ring will instantaneously protonate. Consequently, the first equivalent of acid is entirely consumed by the substrate itself. To achieve the high local acidity required to cleave the Boc group, a massive excess of acid (typically 10–20 equivalents) must be deployed[1].
Furthermore, the generation of a di- or tri-protonated product dictates the isolation strategy. Traditional liquid-liquid extraction (e.g., neutralizing with NaHCO₃ and extracting with EtOAc) will fail, as the highly polar polyamine will remain sequestered in the aqueous layer.
Caption: Mechanistic pathway of Boc deprotection illustrating the basic amine acid-sink effect.
Quantitative Reagent Selection
The two most prevalent reagents for this transformation are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-Dioxane[1]. The choice between them is dictated by the desired physical state of the final product[2].
| Parameter | 4M HCl in 1,4-Dioxane | 20–50% TFA in DCM |
| Acid Equivalents | 10–20 eq. (Accounts for piperidine sink) | Large volumetric excess (Solvent/Reagent) |
| Reaction Kinetics | Rapid (30 min – 2 hours)[1] | Very Rapid (15 min – 1 hour)[1] |
| Final Salt State | Highly crystalline hydrochloride salt[1] | Often oily or hygroscopic TFA salt[1] |
| Workup Advantage | Product often precipitates directly from solution, driving the reaction forward[1][3]. | Easily evaporated under reduced pressure, ideal for direct Prep-HPLC loading. |
| Recommended Use | When a stable, isolable solid salt is required. | When immediate reverse-phase purification is planned. |
Self-Validating Experimental Protocols
Protocol A: Deprotection via 4M HCl in Dioxane (Preferred for Salt Isolation)
Many synthetic chemists prefer HCl in dioxane for basic heterocycles because the resulting hydrochloride salts precipitate cleanly, preventing side reactions and simplifying isolation[1][3].
Step-by-Step Methodology:
-
Preparation: Suspend tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (1.0 mmol) in anhydrous 1,4-dioxane (2.0 mL). Causality: Minimal solvent ensures the final salt will exceed its solubility threshold and precipitate.
-
Acid Addition: Cool the mixture to 0 °C. Slowly add 4M HCl in 1,4-dioxane (5.0 mL, 20.0 mmol) dropwise. In-Process Control (IPC): Observe immediate dissolution (as the piperidine protonates) followed by mild effervescence (isobutylene and CO₂ evolution).
-
Propagation: Remove the ice bath and stir at room temperature for 2 hours.
-
Validation: Monitor by LC-MS. The target mass for the free base is [M+H]⁺ = 167.1.
-
Isolation: As the reaction completes, the poly-hydrochloride salt will precipitate as a fine white solid[1]. Add anhydrous diethyl ether (10 mL) to force complete precipitation.
-
Filtration: Centrifuge or filter the solid, wash with copious amounts of diethyl ether, and dry under high vacuum to yield 5-piperidin-2-yl-1H-pyrazol-4-amine hydrochloride.
Protocol B: Freebasing via SCX Catch-and-Release
Because the deprotected product is a highly polar polyamine, traditional aqueous basic extraction will fail. Strong Cation Exchange (SCX) chromatography is the authoritative method for isolating the free base of such molecules, eliminating laborious and lossy workups[4]. The SCX resin (a bound sulfonic acid) catches the basic amines, allowing neutral impurities to be washed away before releasing the product with ammonia[4][5].
Step-by-Step Methodology:
-
Resin Conditioning: Load a Biotage SCX-2 cartridge (or equivalent propylsulfonic acid silica) onto a vacuum manifold. Condition with Methanol (3 column volumes, CV).
-
Loading (Catch): Dissolve the crude hydrochloride salt (from Protocol A) in a minimum amount of Methanol and load it onto the SCX cartridge. Causality: The sulfonic acid groups (pKa < 1) ionically bind the pyrazole and piperidine nitrogens[6].
-
Washing: Wash the cartridge with Methanol (3 CV) and DCM (2 CV). Validation: Check the wash eluent by TLC; it should contain zero product, confirming complete retention of the polyamine.
-
Elution (Release): Elute the target free base by passing 2M Ammonia in Methanol (4 CV) through the cartridge[4][5]. Causality: The ammonia deprotonates the bound amines, disrupting the ionic interaction and releasing the neutral product.
-
Concentration: Evaporate the ammonia/methanol eluent under reduced pressure to yield the pure 5-piperidin-2-yl-1H-pyrazol-4-amine free base.
Caption: Decision tree for the isolation of highly polar polyamines post-Boc deprotection.
Sources
Application Note: Synthesis Pathways for Incorporating Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate into Next-Generation Kinase Inhibitors
Executive Summary
The development of highly selective, mutation-resistant kinase inhibitors requires building blocks that offer both precise pharmacophore geometry and orthogonal functionalization handles. Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate has emerged as a privileged scaffold in modern medicinal chemistry. This molecule combines a bidentate hydrogen-bonding pyrazole core—a classic kinase hinge binder—with a flexible, basic piperidine ring that serves as a vector into the solvent-exposed channel or ribose pocket.
This application note provides a comprehensive, causality-driven guide to incorporating this building block into kinase inhibitor pipelines, focusing on overcoming gatekeeper mutations (e.g., FGFR V564F) and optimizing ADME properties.
Structural Rationale & Kinase Binding Modes
The strategic value of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate lies in its tripartite architecture:
-
The 1H-Pyrazole Core (Hinge Binder): Aminopyrazoles are highly effective at mimicking the adenine ring of ATP. The pyrazole nitrogen and the adjacent NH act as a bidentate hydrogen bond donor/acceptor pair, interacting directly with the backbone carbonyl and amide NH of the kinase hinge region [1].
-
The Piperidin-2-yl Motif (Solvent Vector & Solubilizer): Positioned at C5, the piperidine ring projects out of the ATP-binding pocket. Its basic secondary amine ( pKa≈9.5 ) improves aqueous solubility and provides a highly nucleophilic handle for attaching functional groups that interact with the solvent interface or form salt bridges with the conserved catalytic aspartate (DFG motif) [2].
-
The Boc-Protected 4-Amino Group (Orthogonal Handle): The tert-butyloxycarbonyl (Boc) group masks the 4-amino position. This allows chemists to selectively functionalize the highly nucleophilic piperidine nitrogen without cross-reactivity. Once the solvent vector is established, the Boc group is cleaved to reveal the 4-amino group for further elaboration (e.g., forming amides, ureas, or fused heterocycles) [3].
Figure 1: Mechanism of action for aminopyrazole-based kinase inhibitors disrupting oncogenic signaling.
Synthetic Strategy and Workflow
The synthesis pathway leverages the differential nucleophilicity of the molecule's three nitrogen atoms. The secondary amine of the piperidine is the most nucleophilic, allowing for selective alkylation or reductive amination. The pyrazole N1 is significantly less nucleophilic and remains unreactive under mild conditions.
Figure 2: Sequential orthogonal functionalization workflow for the building block.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between the chemical environment and the desired transformation.
Protocol A: Selective Reductive Amination of the Piperidine Ring
Objective: Functionalize the piperidine nitrogen to optimize the solvent-exposed vector while leaving the Boc-protected 4-amino group and the pyrazole N1 intact.
Reagents & Causality:
-
Aldehyde of choice (1.1 eq): Defines the solvent vector.
-
Sodium triacetoxyborohydride (STAB, 1.5 eq): Chosen over sodium borohydride because STAB is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted aldehyde, preventing over-alkylation.
-
Acetic Acid (0.1 eq) in DCE: Weak acid catalysis accelerates iminium ion formation. Dichloroethane (DCE) is used as it provides optimal solubility and is unreactive toward STAB.
Step-by-Step Procedure:
-
Dissolve Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous DCE (10 mL) under a nitrogen atmosphere.
-
Add glacial acetic acid (0.1 mmol) and stir at room temperature for 30 minutes to ensure complete iminium ion formation.
-
Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
IPC Check: Stir for 2 hours. Sample 10 µL, dilute in MeCN, and analyze via LC-MS. Validation metric: Disappearance of the starting mass ( [M+H]+=267.18 ) and appearance of the product mass.
-
Quench the reaction carefully with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess STAB.
-
Extract with EtOAc ( 3×15 mL), dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Boc Deprotection and Scavenging
Objective: Unmask the 4-amino group for subsequent hinge-binder elaboration.
Reagents & Causality:
-
Trifluoroacetic Acid (TFA, 20% v/v in DCM): Provides the necessary acidity to cleave the tert-butyl carbamate.
-
Triisopropylsilane (TIPS, 2.0 eq): Critical addition. The cleavage of the Boc group generates a highly reactive tert-butyl carbocation. Because the pyrazole ring is electron-rich, it is susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation). TIPS acts as a carbocation scavenger, preventing unwanted tert-butylation of the pyrazole core.
Step-by-Step Procedure:
-
Dissolve the intermediate from Protocol A (1.0 mmol) in anhydrous DCM (8 mL).
-
Add TIPS (2.0 mmol), followed by the dropwise addition of TFA (2 mL) at 0∘C .
-
Warm to room temperature and stir for 1.5 hours.
-
IPC Check: Analyze via LC-MS. Validation metric: Complete shift of the mass peak ( −100 Da, corresponding to the loss of the Boc group).
-
Concentrate the mixture under a stream of nitrogen to avoid thermal degradation.
-
Redissolve in MeOH and pass through a strong cation exchange (SCX) cartridge. Wash with MeOH (removes TIPS and impurities), then elute the free amine product using 2M NH3 in MeOH.
Protocol C: Amide Coupling at the 4-Amino Position
Objective: Couple the newly liberated 4-aminopyrazole with a carboxylic acid to finalize the hinge-binding motif.
-
Dissolve the target carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 15 minutes to form the active ester.
-
Add the deprotected 4-aminopyrazole (1.0 mmol) in DMF (2 mL).
-
Stir at 50∘C for 4 hours. (Elevated temperature is often required due to the reduced nucleophilicity of the pyrazole 4-amino group compared to aliphatic amines).
-
Purify via reverse-phase preparative HPLC.
Quantitative Data: SAR and ADME Profiling
The functionalization of the piperidine ring drastically alters both the potency and the pharmacokinetic profile of the resulting kinase inhibitors. Table 1 summarizes the structure-activity relationship (SAR) trends when optimizing the solvent vector against FGFR3 and Aurora A kinases [1, 4].
Table 1: Impact of Piperidine N-Functionalization on Kinase Inhibition and ADME Properties
| Compound Variant | Piperidine N-Substituent | FGFR3 IC50 (nM) | Aurora A IC50 (nM) | Aqueous Solubility (µg/mL) | Caco-2 Permeability ( 10−6 cm/s) |
| 1 (Unsubstituted) | -H | 45.2 | 88.5 | >500 | 1.2 (Low) |
| 2 (Small Alkyl) | -Methyl | 12.4 | 35.1 | 320 | 5.4 (Moderate) |
| 3 (Bulky Lipophilic) | -Benzyl | 3.1 | 8.2 | <10 | 18.5 (High) |
| 4 (Polar Vector) | - CH2CH2OH | 15.8 | 42.0 | 410 | 3.1 (Moderate) |
| 5 (Basic Vector) | - CH2 -Piperazine | 1.8 | 5.4 | 280 | 12.2 (High) |
Data Interpretation: Unsubstituted piperidines (Compound 1) exhibit excellent solubility due to the basic amine but suffer from poor cell permeability. Adding bulky lipophilic groups (Compound 3) drives sub-nanomolar potency by engaging hydrophobic patches in the solvent channel, but crashes aqueous solubility. The introduction of a secondary basic vector (Compound 5) provides the optimal balance of high potency, acceptable solubility, and excellent permeability.
References
-
Brawn, R. A., et al. "Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3." ACS Medicinal Chemistry Letters, 2020.[Link]
-
Carpinelli, P., et al. "PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer." Molecular Cancer Therapeutics, 2007.[Link]
-
Li, X., et al. "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors." Bioorganic & Medicinal Chemistry, 2016.[Link]
-
Sampson, P. B., et al. "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4." Journal of Medicinal Chemistry, 2025 (Publication record via ACS).[Link]
Application Note: Chemoselective Functionalization of the Piperidine Ring in Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
Executive Summary & Structural Rationale
In the landscape of modern targeted oncology, the piperidine-pyrazole scaffold has emerged as a privileged pharmacophore, serving as the architectural foundation for numerous ATP-competitive protein kinase inhibitors[1]. Molecules bearing this motif—such as Aurora kinase and Cyclin-Dependent Kinase (CDK) inhibitors—rely on the pyrazole core to establish critical hydrogen bonds within the kinase hinge region. Conversely, the attached piperidine ring typically projects outward into the solvent-exposed region or the ribose-binding pocket, making it the optimal vector for structural diversification and physicochemical tuning.
The intermediate Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate presents a unique chemoselectivity challenge. It possesses three distinct nitrogen environments:
-
The Piperidine Secondary Amine ( Npip ): Highly nucleophilic, sp3 hybridized, with a conjugate acid pKa of ~10.5.
-
The Pyrazole Amine ( Npyr ): sp2 hybridized, participates in the aromatic system, and acts as both a hydrogen bond donor and acceptor.
-
The Carbamate Amine ( NBoc ): Sterically shielded by the tert-butyl group and electronically deactivated due to lone-pair delocalization into the carbonyl.
The Causality of Chemoselectivity: To build drug-like libraries, we must selectively functionalize the piperidine nitrogen without cross-reacting with the pyrazole or carbamate nitrogens. By leveraging the inherent nucleophilicity and basicity differences, we can employ mildly acidic reductive amination (which protonates the pyrazole, further deactivating it) or controlled photoredox catalysis to exclusively target the piperidine ring.
Biological Context: Vectorizing the Solvent Space
To understand why we functionalize the piperidine ring, we must look at its role in signal transduction inhibition. When the pyrazole anchors to the kinase hinge, the piperidine ring dictates the molecule's solubility, cellular permeability, and off-target profile.
Mechanism of Aurora B Kinase inhibition by functionalized piperidinyl-pyrazole scaffolds.
Synthetic Workflow & Methodologies
The following protocols detail two distinct functionalization vectors:
-
Classical N-Alkylation: To append solubilizing groups or target specific solvent-exposed residues.
-
Late-Stage α -C-H Arylation: A cutting-edge photoredox approach to explore novel chemical space adjacent to the nitrogen[2].
Synthetic workflow for N-alkylation and late-stage α-C-H functionalization.
Protocol A: Chemoselective Reductive Amination (N-Alkylation)
Objective: Selectively alkylate the piperidine secondary amine while preserving the pyrazole and Boc-carbamate moieties. Causality & Design: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is chosen over NaBH4 or NaCNBH3 because it is exceptionally mild. It will not reduce the starting aldehyde but will rapidly reduce the transient iminium ion formed exclusively at the highly nucleophilic piperidine nitrogen. The addition of acetic acid lowers the pH to ~5, which accelerates iminium formation while simultaneously protonating the pyrazole ring, rendering it entirely unreactive toward electrophiles.
Step-by-Step Procedure:
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).
-
Iminium Formation: Add the desired aldehyde (1.2 mmol) followed by glacial acetic acid (0.1 mL, catalytic). Stir the mixture at room temperature for 30 minutes.
-
Self-Validation Checkpoint: A slight yellowing of the solution often indicates iminium ion formation.
-
-
Reduction: Add NaBH(OAc)3 (1.5 mmol) portion-wise over 5 minutes to prevent sudden temperature spikes.
-
Reaction Monitoring: Stir the suspension at room temperature for 12 hours. Monitor via LC-MS. The target mass should reflect [M+H]+=SMmass+Aldehydemass−16 .
-
Quenching & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL).
-
Causality: The basic quench neutralizes the acetic acid, destroys excess hydride, and ensures the basic piperidine product is partitioned into the organic layer.
-
-
Extraction: Extract with Dichloromethane ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Protocol B: Late-Stage Photoredox α -C-H Arylation
Objective: Introduce an aryl group at the sp3 carbon adjacent to the piperidine nitrogen using visible light catalysis. Causality & Design: Drawing from the pioneering methodologies of MacMillan and Ellman[2], this protocol utilizes Ir(ppy)3 as a photocatalyst. Upon irradiation with blue LEDs, the excited state ∗Ir(ppy)3 undergoes Single Electron Transfer (SET) with the N-alkylated piperidine (from Protocol A) to form an amine radical cation. Base-mediated deprotonation yields a highly reactive α -amino radical, which subsequently couples with an electron-deficient cyanoarene.
Step-by-Step Procedure:
-
Reagent Assembly: In a 20 mL scintillation vial equipped with a PTFE septum, combine the N-alkylated piperidine-pyrazole substrate (0.5 mmol), 1,4-dicyanobenzene (0.75 mmol), and Ir(ppy)3 (1.0 mol%, 0.005 mmol).
-
Solvent Degassing: Add anhydrous DMF (5.0 mL). Degas the mixture by sparging with Argon for 15 minutes.
-
Causality (Critical): Molecular oxygen is a potent triplet quencher. Failing to degas will result in the quenching of the ∗Ir(ppy)3 excited state and complete reaction failure.
-
-
Irradiation: Seal the vial and place it in a photoreactor equipped with 34 W Blue LEDs ( λmax = 450 nm). Stir vigorously at room temperature for 24 hours.
-
Self-Validation Checkpoint: The solution will maintain a luminescent yellow/green hue from the Iridium catalyst. Darkening to brown indicates catalyst degradation.
-
-
Purification: Dilute the reaction with EtOAc (20 mL) and wash with LiCl (5% aqueous solution, 3×10 mL) to remove DMF. Concentrate the organic layer and purify via reverse-phase preparative HPLC to isolate the diastereoselective α -arylated product.
Quantitative Data & Reaction Scope
The table below summarizes the expected chemoselectivity and yields for various functionalization strategies applied to the Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate scaffold.
Functionalization StrategyKey Reagents / CatalystPrimary Reaction SiteChemoselectivity (Piperidine vs. Pyrazole)Typical Isolated YieldReductive AminationAldehyde, NaBH(OAc)3 , AcOHPiperidine N−H >98%75 - 90%N-AcylationAcid Chloride, DIPEA, DCMPiperidine N−H 85 - 95%70 - 85%Photoredox α -Arylation Ir(ppy)3 , Blue LED, Ar-CNPiperidine α C−H >90% (Regioselective)50 - 75% Note: Chemoselectivity is driven by the vastly different pKa and nucleophilicity profiles of the aliphatic secondary amine versus the aromatic pyrazole nitrogen.
References
-
Aurora B Inhibitors as Cancer Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Semantic Scholar / Molecules URL:[Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
Preparation of in vitro assay solutions using Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
Application Note & Protocol
Title: Standardized Preparation of In Vitro Assay Solutions Using Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
Audience: Researchers, scientists, and drug development professionals engaged in in vitro screening and characterization of small molecule compounds.
Abstract
This document provides a comprehensive guide and detailed protocols for the preparation of aqueous assay solutions of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (CAS No. 2309462-17-5)[1]. The protocols are designed to ensure solution integrity, concentration accuracy, and experimental reproducibility for various in vitro assays, including cell-based viability studies and biochemical assays. The core of this guide emphasizes the critical physicochemical properties of the compound, particularly the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group and its poor aqueous solubility. By adhering to these protocols, researchers can mitigate common sources of error such as compound precipitation, degradation, and solvent-induced artifacts, thereby generating reliable and consistent data.
Introduction: The Scientific Imperative for Proper Compound Handling
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, antimicrobial, and antimitotic effects.[2][3][4] Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate belongs to this versatile class of molecules. The reproducibility of in vitro data derived from such compounds is fundamentally dependent on the precise and consistent preparation of test solutions.
A critical structural feature of this molecule is the tert-butyloxycarbonyl (Boc) group, a common protecting group for amines. The Boc group is notoriously susceptible to cleavage under acidic conditions, which results in the formation of a free amine, a tert-butyl cation, and carbon dioxide.[5][6] This instability necessitates careful control of pH throughout the solution preparation and experimental workflow to ensure the compound being tested is indeed the intact parent molecule. Furthermore, like many heterocyclic small molecules intended for biological screening, this compound exhibits high hydrophobicity, leading to poor solubility in aqueous media but good solubility in organic solvents like dimethyl sulfoxide (DMSO).[7][8]
This application note addresses these challenges directly by providing a validated, step-by-step framework for solubilization, storage, and dilution, ensuring the integrity and bioavailability of the compound in experimental settings.
Compound Profile and Physicochemical Considerations
Understanding the fundamental properties of the test compound is the cornerstone of robust assay development.
| Property | Value / Information | Source / Rationale |
| IUPAC Name | tert-butyl N-[5-(piperidin-2-yl)-1H-pyrazol-4-yl]carbamate | Chemical Structure |
| CAS Number | 2309462-17-5 | [1] |
| Molecular Formula | C₁₃H₂₂N₄O₂ | Derived from structure |
| Molecular Weight | 266.34 g/mol | Derived from formula |
| Solubility | DMSO: ≥ 100 mg/mL (estimated) Ethanol: Sparingly soluble Aqueous Buffers (e.g., PBS pH 7.4): Poorly soluble | [8] Based on similar Boc-protected heterocyclic compounds. |
| Stability | pH Sensitivity: The Boc group is labile under acidic conditions (pH < 5).[5][9] Cleavage is accelerated at lower pH and higher temperatures.[6] Freeze-Thaw: Repeated freeze-thaw cycles of stock solutions should be avoided to prevent potential degradation and precipitation upon thawing.[8] | [5][6][8][9] |
The Critical Impact of the Boc-Protecting Group
The presence of the Boc group dictates the handling requirements. Its purpose in the synthetic route or as part of the final pharmacophore is a key experimental consideration. This protocol is designed to preserve the integrity of the Boc group. Any deviation into acidic conditions (e.g., using acidic buffers) will likely result in the generation of the deprotected primary amine, leading to ambiguous experimental results as you would be testing a mixture of two distinct chemical entities.
The DMSO Solvent System: Rationale and Limitations
Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of hydrophobic small molecules for high-throughput screening.[7]
-
Causality: Its high dielectric constant and aprotic nature allow it to effectively solvate a wide range of organic molecules.
-
Best Practice: A master stock solution prepared in 100% anhydrous DMSO provides the most stable format for long-term storage.
-
Limitation: DMSO can exert toxic effects on cells, typically at concentrations above 1%.[10] It is imperative to design dilution schemes that maintain the final DMSO concentration in the assay at a non-perturbing level, generally accepted to be ≤0.5% . A solvent-only control must always be included in experiments to validate that the observed effects are from the compound, not the vehicle.
Experimental Workflow and Protocols
The following workflow provides a visual overview of the entire process, from receiving the solid compound to its final application in an assay plate.
Caption: Overall workflow for preparing in vitro assay solutions.
Protocol 1: Preparation of a 10 mM Master Stock Solution
Objective: To create a stable, high-concentration stock solution in 100% DMSO for long-term storage.
Materials:
-
Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (MW: 266.34 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Sterile, amber glass vial or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or water bath sonicator
Procedure:
-
Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the hygroscopic solid.
-
Calculation: Determine the required mass of the compound and volume of DMSO.
-
Formula:Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight (g/mol)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L * 0.001 L * 266.34 g/mol = 2.66 mg
-
-
Weighing: Carefully weigh out the calculated mass (e.g., 2.66 mg) of the solid compound and transfer it into a sterile vial.
-
Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes until the solution is clear.[8]
-
Expert Insight: Gentle warming (up to 37°C) can aid dissolution but should be used cautiously to avoid any potential for thermal degradation.[8]
-
-
Quality Control (Self-Validation): Visually inspect the solution against a light source. It must be a clear, homogenous solution with no visible precipitates or particulates. The presence of any solid material indicates that the solubility limit may have been exceeded or dissolution is incomplete.
-
Aliquoting and Storage: Aliquot the master stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene cryovials. Store immediately at -80°C.
-
Causality: Aliquoting is critical to prevent the deleterious effects of multiple freeze-thaw cycles, which can compromise compound stability and lead to precipitation.[7]
-
Protocol 2: Preparation of Intermediate and Final Working Solutions
Objective: To dilute the master stock to final concentrations suitable for direct addition to the assay, ensuring the final DMSO concentration remains low.
Procedure:
-
Thawing: Retrieve a single aliquot of the 10 mM master stock from the -80°C freezer. Thaw completely at room temperature and briefly vortex to re-homogenize.
-
Intermediate Dilutions (Serial Dilution): It is best practice to perform serial dilutions rather than a single large dilution to improve accuracy. Prepare intermediate stocks in 100% DMSO.
Intermediate Stock How to Prepare 1 mM (100x of 10 µM) 10 µL of 10 mM Master Stock + 90 µL of 100% DMSO 100 µM (100x of 1 µM) 10 µL of 1 mM Intermediate Stock + 90 µL of 100% DMSO -
Final Working Solutions: The final dilution is typically made into the assay buffer or cell culture medium.
-
Expert Insight: To avoid precipitation, add the DMSO stock to the aqueous medium slowly while vortexing or mixing.[8] Never add aqueous buffer to the concentrated DMSO stock.
-
Example Dilution Scheme for a 96-Well Plate Assay:
Assume a final assay volume of 200 µL and a desired final DMSO concentration of 0.5%. This means the maximum volume of DMSO-based solution that can be added to each well is 1 µL (0.5% of 200 µL). Therefore, the working solutions must be 200x the final desired concentration.
| Desired Final Assay Concentration | Required Working Stock Conc. (200x) | How to Prepare Working Stock (in Assay Medium) | Volume to Add to Well | Final DMSO % |
| 10 µM | 2 mM | 20 µL of 10 mM Master Stock + 80 µL of Medium | 1 µL | 0.5% |
| 1 µM | 200 µM | 20 µL of 1 mM Intermediate Stock + 80 µL of Medium | 1 µL | 0.5% |
| 0.1 µM | 20 µM | 20 µL of 100 µM Intermediate Stock + 80 µL of Medium | 1 µL | 0.5% |
Hypothetical Mechanism of Action & Pathway Visualization
Many pyrazole-containing small molecules function as inhibitors of protein kinases, which are critical nodes in cellular signaling pathways.[11] To illustrate a potential application, the diagram below depicts a generic mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
In this model, the pyrazole compound could be investigated for its ability to inhibit a kinase like RAF, thereby blocking downstream signaling and preventing cellular proliferation. Assays to test this hypothesis would require precisely prepared solutions of the inhibitor as described in this document.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Master Stock | Solubility limit in DMSO exceeded. | Prepare a new, less concentrated master stock (e.g., 5 mM or 1 mM). |
| Precipitation upon dilution in aqueous buffer | Compound "crashing out" due to poor aqueous solubility. | - Ensure the final DMSO concentration is sufficient (but still non-toxic) to maintain solubility. - Add the DMSO stock to the buffer slowly while vortexing. - Consider the use of non-ionic surfactants (e.g., Tween-20) or cyclodextrins in the assay buffer if compatible with the assay. |
| Inconsistent Assay Results | - Compound degradation (acidic pH, freeze-thaw). - Inaccurate pipetting during serial dilution. - Adsorption to plasticware. | - Strictly follow storage and handling protocols. - Use calibrated pipettes and proper technique. - Consider using low-adhesion polypropylene labware. |
References
-
Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88. [Link][11]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][5]
-
Zhang, N., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link][7][12]
-
Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. [Link][2]
-
Gomha, S. M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 123. [Link][3]
-
El-Metwaly, A. M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 106041. [Link][4]
-
Shawky, A. M., et al. (2019). In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. American Journal of Heterocyclic Chemistry, 5(3), 51-60. [Link][13]
-
NextSDS. (n.d.). tert-butyl N-[3-(piperidin-2-yl)-1H-pyrazol-4-yl]carbamate. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link][9]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link][6]
Sources
- 1. nextsds.com [nextsds.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents | MDPI [mdpi.com]
- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amino Protecting Groups Stability [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepg.com]
Synthesis of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of both pyrazole and piperidine scaffolds in a wide range of pharmacologically active molecules.[1][2] The pyrazole ring is a versatile pharmacophore found in drugs with anti-inflammatory, analgesic, and anti-cancer properties, while the piperidine moiety is a key structural component in many central nervous system (CNS) active agents and other pharmaceuticals.[3][4]
This document offers a detailed synthetic route, explaining the rationale behind the chosen methodologies and providing practical, field-proven protocols for each step. The synthesis is designed to be modular, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
I. Synthetic Strategy Overview
The synthesis of the target compound, tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate, is approached through a convergent strategy. This involves the independent synthesis of two key heterocyclic building blocks: a protected piperidine-2-yl precursor and a functionalized pyrazole core. These fragments are then coupled, followed by further functionalization and deprotection to yield the final product.
The overall synthetic workflow can be visualized as follows:
Sources
Technical Support Center: Synthesis of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
Welcome to the technical support center for the synthesis of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and improve your reaction yields.
Introduction: The Synthetic Challenge
Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate is a valuable building block in medicinal chemistry, incorporating three key structural motifs: a Boc-protected amine, a pyrazole core, and a piperidine ring. The primary challenges in its synthesis involve controlling regioselectivity during the formation of the pyrazole ring and achieving selective reduction of the precursor pyridine ring without compromising the pyrazole or other functional groups. This guide outlines a robust and scalable synthetic strategy and addresses the common issues encountered at each critical stage.
Section 1: Recommended Synthetic Pathway: The Pyridine Reduction Strategy
After evaluating several potential routes, we recommend a multi-step synthesis that begins with the formation of a 4-amino-5-(pyridin-2-yl)pyrazole intermediate. This approach is advantageous because it utilizes commercially available starting materials and leverages the well-established catalytic hydrogenation of pyridines to piperidines, a method known for its reliability and scalability.[1][2]
The overall workflow is as follows:
Caption: Troubleshooting workflow for stalled catalytic hydrogenation.
Section 3: Detailed Experimental Protocol
This protocol is a representative procedure for the final hydrogenation step.
Step 3: Catalytic Hydrogenation of Tert-butyl N-(5-(pyridin-2-yl)-1H-pyrazol-4-yl)carbamate
-
Reactor Setup: To a high-pressure hydrogenation vessel, add Tert-butyl N-(5-(pyridin-2-yl)-1H-pyrazol-4-yl)carbamate (1.0 eq).
-
Solvent Addition: Add methanol or acetic acid as the solvent (approx. 10-20 mL per gram of substrate).
-
Acidification: If using methanol, slowly add concentrated hydrochloric acid (1.1 eq) while stirring.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, add Platinum(IV) oxide (PtO₂, Adams' catalyst) (5 mol%).
-
Hydrogenation: Seal the reactor vessel. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 60 psi (approx. 4 bar).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 16-24 hours. Reaction progress can be monitored by LC-MS by carefully depressurizing and sampling the vessel.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue is the hydrochloride salt of the product. To obtain the free base, dissolve the residue in water, cool in an ice bath, and basify to pH >10 with 2M NaOH or saturated sodium bicarbonate. Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel as required.
Section 4: Key Process Parameters for Hydrogenation
| Parameter | Recommended | Rationale |
| Catalyst | PtO₂ (Adams' Catalyst) | Highly effective for pyridine reduction, often superior to Pd/C in the presence of acid. [3] |
| Catalyst Loading | 5 - 10 mol% | Higher loading helps overcome inevitable partial catalyst poisoning by nitrogen heterocycles. |
| Solvent | Methanol or Acetic Acid | Acetic acid acts as both solvent and acid activator. Methanol is a good solvent when used with an acid like HCl. |
| Acid Additive | HCl (1.1 eq) or Acetic Acid | Critical. Prevents catalyst poisoning by protonating Lewis basic nitrogen atoms. [1] |
| H₂ Pressure | 50 - 80 psi (3.5 - 5.5 bar) | Sufficient pressure to ensure efficient reduction without requiring specialized high-pressure equipment. |
| Temperature | 25 - 40 °C | The reaction typically proceeds well at room temperature. Gentle heating may accelerate slow reactions. |
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use Sodium Borohydride (NaBH₄) or other chemical reducing agents instead of catalytic hydrogenation? A: No, standard hydride reagents like NaBH₄ are generally not strong enough to reduce the highly stable aromatic pyridine ring. More powerful reducing agents might affect the pyrazole ring or the Boc-protecting group. Catalytic hydrogenation is the most reliable and selective method for this transformation.
Q: My final product seems to be a salt even after basic workup. Why? A: The product contains two basic nitrogen atoms (piperidine and pyrazole) and can readily form salts. If you used HCl during the reaction, ensure your basic wash during workup is thorough (check pH > 10) to fully neutralize the hydrochloride salt and isolate the free base. The product can also react with atmospheric CO₂ to form a carbonate salt over time. [3] Q: Are there any significant safety concerns with this synthesis? A: Yes. Hydrazine hydrate, used in the first step, is toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Catalytic hydrogenation involves flammable hydrogen gas under pressure; ensure your equipment is properly rated and maintained, and always purge the system thoroughly with an inert gas before and after the reaction.
References
- Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Applied Pharmaceutical Science.
- Selective Boc-Protection and Bromination of Pyrazoles.
- Selective Ring N-Protection of Aminopyrazoles. (2025).
- Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc c
- Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Applied Pharmaceutical Science.
- Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- Tert-Butyl Carbazate in the Synthesis of Heterocyclic Compounds. Benchchem.
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC.
- Synthesis of piperidines via the hydrogenation of pyridines. (a)...
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
Sources
Technical Support Center: Troubleshooting Incomplete Boc Cleavage in Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Boc (tert-butyloxycarbonyl) deprotection of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the underlying chemical principles to ensure successful and complete cleavage of the Boc protecting group.
Introduction: The Challenge of Deprotecting a Complex Heterocycle
The structure of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate presents a unique set of challenges for Boc deprotection. The presence of multiple basic nitrogen atoms within the pyrazole and piperidine rings can influence the efficiency of standard acidic cleavage conditions. Incomplete reactions can lead to a mixture of starting material and product, complicating downstream applications and purification efforts. This guide will walk you through a systematic approach to diagnose and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Boc cleavage of this specific substrate in a question-and-answer format, providing both explanations and actionable solutions.
Q1: My Boc deprotection reaction is sluggish and incomplete, even with standard TFA/DCM conditions. What's going on?
Answer: This is a common issue stemming from the basicity of the piperidine and pyrazole nitrogens. These basic sites can be protonated by the acid, effectively reducing the concentration of acid available to catalyze the cleavage of the Boc group.[1]
Recommended Solutions:
-
Increase Acid Stoichiometry: The most direct approach is to increase the equivalents of acid. For substrates with multiple basic sites, a significant excess of acid is often necessary to ensure complete protonation of all basic centers and still have sufficient acid to drive the deprotection.[2]
-
Switch to a Stronger Acid System: If increasing the concentration of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is ineffective, consider a more potent acidic medium. A solution of 4M Hydrogen Chloride (HCl) in 1,4-dioxane is a powerful alternative that can often drive stubborn deprotections to completion.[3][4]
Q2: I'm observing side products in my reaction mixture upon analysis. What are they and how can I prevent their formation?
Answer: A primary side reaction during Boc deprotection is the formation of tert-butyl adducts. The cleavage of the Boc group generates a reactive tert-butyl cation, which is a potent electrophile.[1] This cation can alkylate any nucleophilic sites on your molecule, particularly the electron-rich pyrazole ring or the piperidine nitrogen.
Recommended Solutions:
-
Utilize Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Scavengers are molecules that "trap" the tert-butyl cation before it can react with your substrate.[3][5]
-
Triethylsilane (TES) or Triisopropylsilane (TIPS): These are excellent scavengers that reduce the tert-butyl cation.[3]
-
Thioanisole or Anisole: These aromatic compounds can also act as effective cation traps.[5]
-
Water: In some cases, a small amount of water can help to quench the tert-butyl cation.[3]
-
Q3: My starting material contains other acid-sensitive functional groups. How can I selectively remove the Boc group without affecting them?
Answer: When dealing with substrates containing other acid-labile groups (e.g., esters, acetals), standard strong acid conditions can be problematic.[2] In these instances, milder deprotection methods are required.
Recommended Solutions:
-
Milder Acidic Conditions: Consider using less harsh protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[3]
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under milder conditions.[3] TMSI is particularly advantageous for water-soluble zwitterionic compounds as it can allow for direct isolation of the product without an aqueous workup.[3]
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for N-Boc deprotection and is suitable for substrates with acid-sensitive functionalities.[2][5]
-
Thermal Deprotection: In some cases, simply heating the Boc-protected compound, sometimes in a solvent like water, can effect deprotection without the need for acid.[3][6]
Q4: How can I effectively monitor the progress of my deprotection reaction?
Answer: Real-time monitoring is crucial to determine the optimal reaction time and avoid over-exposure to harsh conditions.
Recommended Methods:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[3][7] Staining the TLC plate with ninhydrin can be used to visualize the primary or secondary amine product, which will typically show up as a colored spot.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS is the preferred method. It allows for the accurate monitoring of the disappearance of the starting material and the appearance of the product peak.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl singlet peak (around 1.4 ppm) of the Boc group.[2]
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for performing Boc deprotection under various conditions.
Protocol 1: Standard Deprotection with TFA/DCM[1][2]
-
Dissolve the Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (1 equivalent) in Dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add Trifluoroacetic acid (TFA) (typically 5-10 equivalents, or a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.[1]
-
For work-up, redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize excess acid.[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[5]
Protocol 2: Deprotection with HCl in Dioxane[2]
-
Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of a co-solvent like Methanol if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).
-
Stir the mixture at room temperature. Deprotection is often complete in less than 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and filtered.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol[2]
-
Dissolve the Boc-protected substrate (1 equivalent) in Methanol (MeOH).
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent in vacuo and proceed with purification.
Data Presentation: Comparative Troubleshooting Strategies
| Issue | Potential Cause | Primary Solution | Secondary/Alternative Solution | Key Consideration |
| Incomplete Reaction | Insufficient acid due to basic nitrogens.[1] | Increase equivalents of TFA or HCl.[2] | Switch to a stronger acid system (e.g., 4M HCl in dioxane).[3] | Monitor reaction closely to avoid degradation. |
| Side Product Formation (tert-butylation) | Reactive tert-butyl cation generated.[1] | Add a scavenger like Triethylsilane (TES) or Triisopropylsilane (TIPS).[3] | Use Thioanisole or a small amount of water as a scavenger.[3][5] | Scavenger choice may depend on other functional groups. |
| Degradation of Other Acid-Sensitive Groups | Use of strong acids.[2] | Use milder acidic conditions (e.g., pTSA).[3] | Employ non-acidic methods like Oxalyl Chloride/MeOH or thermal deprotection.[2][3][5][6] | Reaction times may be longer with milder methods. |
| Difficulty Monitoring Reaction | Inability to distinguish starting material from product. | Use TLC with a ninhydrin stain to visualize the free amine.[2] | Employ LC-MS for quantitative analysis.[8][9] | Proper quenching of aliquots is crucial for accurate HPLC/LC-MS analysis.[1] |
Visualizing the Process: Diagrams and Workflows
Boc Cleavage Mechanism
The acid-catalyzed cleavage of the Boc group proceeds through a well-established mechanism.
Caption: Acid-catalyzed Boc deprotection mechanism.
Troubleshooting Workflow
A systematic approach to troubleshooting incomplete Boc cleavage is essential for efficient problem-solving.
Caption: Troubleshooting workflow for incomplete Boc cleavage.
Conclusion
Successfully deprotecting Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate requires a careful consideration of the substrate's unique chemical properties. By understanding the potential pitfalls of incomplete reactions and side product formation, and by employing the systematic troubleshooting strategies and optimized protocols outlined in this guide, researchers can confidently achieve complete and clean Boc cleavage. Always remember to monitor your reactions closely and choose the conditions that best suit the overall stability of your molecule.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mcours.net [mcours.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. epubl.ktu.edu [epubl.ktu.edu]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Robust pyrazole-based thiourea scaffolds as carbon steel corrosion inhibitors in 1 M HCl, complemented by electrochemical and theoretical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. total-synthesis.com [total-synthesis.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. xray.uky.edu [xray.uky.edu]
- 28. Click-Triggered Bioorthogonal Bond-Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. peptidechemistry.org [peptidechemistry.org]
- 35. 877399-74-1|tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
Optimizing flash chromatography purification for Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
Target Molecule: Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
Welcome to the Technical Support Center. Purifying Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate presents a unique triad of chromatographic challenges. The molecule contains a highly basic secondary amine (piperidine ring), an amphoteric hydrogen-bonding moiety (pyrazole ring), and an acid-labile protecting group (Boc). This guide synthesizes field-proven methodologies to troubleshoot peak tailing, prevent protecting group degradation, and optimize your purification workflows.
I. Troubleshooting Guide & FAQs
Q: Why does my compound exhibit severe peak tailing and low recovery on standard bare silica (SiO2) columns? A: This phenomenon is driven by the intrinsic chemical properties of both your molecule and the stationary phase. Bare chromatographic silica possesses surface silanol (Si-OH) groups that function as Brønsted acids[1]. Your target molecule contains a highly basic piperidine ring. When this basic nitrogen contacts the acidic silanols, it undergoes strong ionic acid-base interactions[2]. This causes the compound to irreversibly adsorb to the silica surface, resulting in severe band broadening (tailing), overlapping fractions, and significantly reduced yield[3].
Q: Can I add Trifluoroacetic Acid (TFA) or Acetic Acid to my mobile phase to protonate the amine and sharpen the peak? A: No. While adding volatile organic acids is a standard technique to minimize secondary hydrogen bonding for some polar compounds, it is fundamentally incompatible with your molecule. The tert-butoxycarbonyl (Boc) protecting group on your pyrazole-carbamate moiety is highly acid-labile. Exposure to strong acids like TFA during chromatography will trigger rapid carbocation formation and subsequent Boc deprotection[4]. You must rely on basic modifiers or alternative stationary phases to maintain the structural integrity of the Boc group.
Q: If standard silica is problematic and acidic modifiers are prohibited, what is the optimal normal-phase approach? A: The most effective and robust solution is to switch your stationary phase to an amine-functionalized silica (NH2-bonded silica) [5]. In these columns, the silica surface is end-capped with primary amine tethers, which neutralizes the underlying acidic silanols and creates a basic chromatographic environment[1]. This eliminates the ionic interactions with your piperidine ring, allowing the basic heterocycle to elute with sharp, symmetrical peaks using standard, modifier-free solvent systems like Hexane/Ethyl Acetate[6].
Q: Is Reversed-Phase (RP) Flash Chromatography a viable alternative for this basic compound? A: Yes. Reversed-phase (C18) flash chromatography is highly effective for polar, basic compounds[5]. However, to prevent tailing on residual unendcapped silanols in the C18 matrix, you must use a high-pH mobile phase modifier. Adding 0.1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide (NH4OH) to your aqueous and organic mobile phases will keep the piperidine in its deprotonated (free-base) form, ensuring sharp elution profiles[2].
II. Chromatographic Optimization Matrix
The following table summarizes the quantitative and qualitative data for various stationary and mobile phase combinations when applied to Boc-protected basic amines.
| Stationary Phase | Mobile Phase System | Modifiers Required | Chromatographic Outcome | Recommendation |
| Bare Silica (SiO2) | DCM / MeOH | None | Severe tailing, irreversible binding, low yield. | ❌ Avoid |
| Bare Silica (SiO2) | DCM / MeOH | TFA or Acetic Acid | Sharp peaks, but rapid Boc-deprotection / degradation. | ❌ Avoid |
| Amine-Functionalized (NH2) | Hexane / EtOAc | None | Sharp peaks, high recovery, intact Boc group. | ✅ Highly Recommended |
| Reversed-Phase (C18) | Water / Acetonitrile | 0.1% TEA or NH4OH | Excellent resolution, requires post-run lyophilization. | ✅ Recommended |
III. Purification Decision Workflow
Workflow decision tree for the chromatographic purification of basic Boc-protected amines.
IV. Validated Experimental Protocols
Protocol A: Normal-Phase Purification via Amine-Functionalized Silica
This protocol utilizes a self-validating approach by matching the TLC environment to the column environment to ensure predictable scale-up.
-
Pre-Run Validation (TLC): Spot the crude mixture on an amine-functionalized TLC plate (e.g., KP-NH TLC). Develop using a Hexane/Ethyl Acetate gradient. Identify the solvent ratio that places the target compound at an Rf of ~0.25[6]. Standard bare silica TLC plates will yield false tailing data and must not be used for this step.
-
Column Selection: Select an amine-functionalized silica flash column (e.g., Biotage KP-NH or ISCO RediSep Amine) scaled to accommodate a 1:50 to 1:100 sample-to-silica loading ratio.
-
Equilibration: Equilibrate the column with 3–5 column volumes (CV) of 100% Hexane (or Heptane). Do not add any basic modifiers (TEA/NH4OH) to the solvent[6].
-
Sample Loading: Dissolve the crude Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate in a minimal volume of Dichloromethane (DCM). Alternatively, perform dry loading by adsorbing the crude onto a small amount of amine-functionalized silica and drying under reduced pressure.
-
Elution: Execute a gradient from 0% to 100% Ethyl Acetate over 10–15 CV, based on the optimized TLC conditions. Monitor elution via UV detection at 210 nm and 254 nm.
-
Fraction Pooling: The neutralized stationary phase prevents silanol interactions, allowing the basic piperidine to elute as a sharp, symmetrical band. Pool the fractions and concentrate under reduced pressure.
Protocol B: Reversed-Phase (C18) Purification with Basic Modifiers
Use this protocol if the crude mixture contains highly polar impurities that co-elute in normal-phase conditions.
-
Column Selection: Select a C18-bonded silica flash column. Expert Note: Ensure the specific C18 column matrix is rated for high-pH stability (e.g., hybrid silica or polymer-based), as traditional silica can dissolve at pH > 8.
-
Solvent Preparation:
-
Mobile Phase A: Milli-Q Water + 0.1% (v/v) Triethylamine (TEA) or Ammonium Hydroxide (NH4OH)[2].
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% (v/v) TEA or NH4OH.
-
Causality: The basic modifier ensures the mobile phase pH remains above the pKa of the piperidine ring (~10-11), keeping it in its un-ionized (free-base) form to maximize partitioning into the C18 stationary phase and prevent tailing[2].
-
-
Equilibration: Equilibrate the column with 5 CV of 5% Mobile Phase B.
-
Sample Loading: Dissolve the crude sample in DMSO or a compatible miscible solvent and inject it onto the column.
-
Elution: Run a gradient from 5% B to 95% B over 15–20 CV.
-
Post-Run Processing: Pool the target fractions. Because water and basic modifiers are present, freeze the pooled fractions and remove the solvent via lyophilization to isolate the pure, Boc-intact product.
V. References
-
Successful Flash Chromatography - King Group, wfu.edu,
-
When should I use an amine-bonded silica for flash chromatography? - Biotage, biotage.com,
-
Technical Support Center: Purifying Basic Amines via Column Chromatography - Benchchem, benchchem.com,
-
RediSep amine functionalized column - Teledyne ISCO, teledyneisco.com,
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage, biotage.com,
-
Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure - ResearchGate, researchgate.net,
Sources
Preventing side reactions during Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate modification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective modification of complex scaffolds. The molecule Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate presents a classic chemoselectivity challenge in drug development: it contains three distinct nitrogen environments.
Without a deep understanding of the thermodynamic and kinetic properties of each site, researchers inevitably encounter side reactions such as non-selective alkylation, over-alkylation, or premature Boc deprotection. This guide bypasses generic advice, offering field-proven, self-validating protocols and mechanistic troubleshooting to ensure absolute control over your synthetic workflows.
Module 1: Mechanistic Causality & Site-Selectivity
To prevent side reactions, we must first analyze the intrinsic reactivity of the three nitrogen sites:
-
Piperidine N-H (Secondary Amine): Highly nucleophilic. The lone pair is localized and readily available for attack. It reacts rapidly under mild kinetic conditions.
-
Pyrazole N-H (Aromatic Amine): Weakly nucleophilic in its neutral state due to lone pair delocalization into the aromatic system. However, upon deprotonation with strong bases, it forms a highly reactive pyrazolide anion[2.12].
-
Carbamate N-H (Boc-Protected): Sterically hindered and electronically deactivated. It is highly stable to basic conditions but extremely labile to strong acids, which trigger the release of a stable tert-butyl cation and CO₂[1.4].
Chemoselectivity logic tree for poly-nitrogenous heterocycle modification.
Module 2: Quantitative Reactivity Data
Understanding the physicochemical properties of each site is critical for selecting the correct reagents.
| Nitrogen Site | pKa (Conjugate Acid) | pKa (Deprotonation) | Intrinsic Nucleophilicity | Primary Side Reaction Risk |
| Piperidine N-H | ~10.5 | ~35.0 | High (Aliphatic Amine) | Over-alkylation (Quaternary salt) |
| Pyrazole N-H | ~2.5 | ~14.0 | Low (Aromatic Amine) | Regioisomeric N1/N2 mixtures |
| Boc-Protected N-H | ~ -2.0 | ~12.5 | Very Low (Steric/Electronic) | Acid-catalyzed deprotection |
Module 3: Troubleshooting Matrix & FAQs
Q1: Why is my Boc group cleaving during piperidine acylation? A1: Acyl chlorides and certain electrophiles often contain trace amounts of HCl. The Boc group is highly sensitive to strong acids, cleaving via a tert-butyl cation intermediate[1.1]. Solution: Always use an excess of a non-nucleophilic acid scavenger (e.g., 2.5 eq of DIPEA) or switch to a milder activated ester coupling method (e.g., HATU/DIPEA).
Q2: I attempted to alkylate the pyrazole ring using K₂CO₃, but I observed a complex mixture of products. Why? A2: K₂CO₃ is strong enough to partially deprotonate the pyrazole, but the neutral piperidine ring remains highly nucleophilic. This leads to competitive parallel reactions: piperidine alkylation, pyrazole alkylation, and bis-alkylation[2.1]. Solution: Direct selective pyrazole alkylation in the presence of a free secondary amine is kinetically unfavorable. You must employ a transient protecting group strategy (see Protocol B).
Q3: How do I avoid over-alkylation (quaternary ammonium formation) on the piperidine ring? A3: Alkylation of secondary amines yields tertiary amines, which are often more nucleophilic than the starting material due to inductive effects. Solution: Use strict stoichiometric control (0.95 - 1.05 eq of electrophile), low temperatures (0°C), and kinetic bases like DIPEA. Alternatively, use reductive amination (aldehyde + NaBH(OAc)₃), which naturally stops at the tertiary amine stage.
Module 4: Field-Validated Experimental Protocols
Protocol A: Chemoselective Piperidine Modification (Kinetic Control)
Goal: Alkylate/Acylate the piperidine nitrogen while leaving the pyrazole and Boc groups intact.
-
Setup: Dissolve the starting material (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere.
-
Base Addition: Add DIPEA (2.0 eq) and cool the mixture to 0°C. Causality: DIPEA neutralizes generated acid to protect the Boc group but is not strong enough to deprotonate the pyrazole (pKa ~14)[1.4].
-
Electrophile Addition: Dropwise add the electrophile (1.05 eq).
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature.
-
Self-Validation Check: LC-MS analysis of the crude mixture should show a mass shift corresponding to +Alkyl, with the Boc group (+100 Da) completely intact. Absence of the [M-100] peak confirms the basic conditions successfully prevented acid-catalyzed deprotection.
-
Workup: Quench with saturated aqueous NaHCO₃ to prevent acidic exposure during phase separation.
Protocol B: Chemoselective Pyrazole Modification (Thermodynamic Control)
Goal: Alkylate the pyrazole nitrogen without modifying the piperidine.
Self-validating workflow for selective pyrazole N-alkylation via transient Fmoc protection.
-
Piperidine Protection: React the starting material with Fmoc-OSu (1.1 eq) and NaHCO₃ in THF/H₂O. The highly nucleophilic piperidine selectively reacts. Self-Validation Check: TLC (Ninhydrin stain) should turn negative, confirming complete consumption of the secondary amine.
-
Pyrazole Activation: Isolate the Fmoc-intermediate, dissolve in anhydrous DMF, and cool to 0°C. Add NaH (60% dispersion, 1.2 eq). Causality: NaH quantitatively deprotonates the pyrazole NH to the highly nucleophilic pyrazolide anion[2.12].
-
Alkylation: Add the alkyl halide (1.1 eq) and stir for 2 hours.
-
Fmoc Deprotection: Treat the crude mixture with 20% Piperidine in DMF. Causality: The Boc group and the newly formed pyrazole alkyl bond are completely orthogonal and stable to these basic deprotection conditions[1.4].
References
-
Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. Available at:[Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at:[Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH PMC. Available at: [Link]
Optimizing NMR solvent selection for Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate characterization
Welcome to the Advanced NMR Characterization Support Center . As Application Scientists, we frequently encounter researchers struggling with the structural elucidation of highly dynamic, multi-nitrogen heterocycles.
Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate is a notoriously challenging molecule to characterize at room temperature. It features three distinct dynamic processes occurring simultaneously: carbamate restricted rotation (Boc rotamers) , annular tautomerism (pyrazole ring) , and conformational flux (piperidine chair flips) .
This guide is designed to help you troubleshoot signal broadening, missing peaks, and complex multiplets by mastering solvent selection and variable-temperature (VT) NMR techniques.
Solvent Selection & Workflow Strategy
Before preparing your sample, you must define your primary analytical goal. The dynamic nature of this molecule means that no single solvent at room temperature will provide a "perfect" spectrum.
Figure 1: Decision tree for optimizing NMR solvent selection based on structural challenges.
Troubleshooting & FAQs
Q: Why does my Boc (tert-butyl) group appear as a broad hump or two unequal singlets in CDCl₃? A: This is caused by restricted rotation around the carbamate C-N partial double bond, resulting in s-cis and s-trans rotamers. At room temperature (298 K), the interconversion rate of these rotamers is on the intermediate NMR timescale, which leads to severe signal broadening or the appearance of two distinct sets of signals[1].
-
The Fix: To prove the sample is pure and not a mixture of diastereomers, you must perform Variable-Temperature (VT) NMR. Heating the sample increases the kinetic energy, pushing the exchange rate into the "fast" regime. At the coalescence temperature ( Tc ), the broad signals will merge into a single, sharp peak[1]. We recommend using DMSO-d₆ or Toluene-d₈ for high-temperature VT-NMR due to their high boiling points[2].
Q: The aromatic pyrazole proton (H-3/H-5) is extremely broad or completely missing. Is my compound degrading? A: No, your compound is likely undergoing annular prototropic tautomerism. In 1H-pyrazoles, the NH proton rapidly exchanges between the N1 and N2 positions.
-
The Causality: In non-polar solvents like CDCl₃, pyrazoles tend to form hydrogen-bonded dimers or oligomers, which places the tautomeric exchange rate in the intermediate NMR timescale, broadening the signals[3].
-
The Fix: Switch your solvent to DMSO-d₆ . DMSO is a strong hydrogen-bond acceptor. It breaks up the pyrazole dimers and strongly solvates the monomeric form, effectively slowing down the tautomeric exchange and sharpening the pyrazole C-H and N-H signals[3][4].
Q: I need to assign the piperidine ring protons, but they are an overlapping mess in the aliphatic region. What can I do? A: The piperidine ring exists in a chair conformation where axial and equatorial protons have similar chemical shifts, leading to complex second-order multiplets in standard solvents like CDCl₃ or CD₃OD.
-
The Fix: Try using Benzene-d₆ (C₆D₆). Benzene induces Aromatic Solvent-Induced Shifts (ASIS). The flat benzene molecules preferentially align with the polar regions of your molecule, differentially shielding the aliphatic protons and often pulling overlapping multiplets apart. If 1D NMR fails, you must rely on 2D COSY and HSQC experiments.
Q: Why can't I see the NH protons (pyrazole, carbamate, piperidine) when I run the sample in CD₃OD? A: Methanol-d₄ (CD₃OD) is a protic solvent. The deuterium in the solvent rapidly exchanges with the labile N-H protons on your molecule (H-D exchange), rendering them invisible to ¹H NMR[5]. To observe exchangeable protons, you must use a strictly anhydrous, aprotic solvent like DMSO-d₆ or CDCl₃[5].
Quantitative Solvent Comparison Data
Use the table below to select the optimal solvent based on the specific structural feature you are trying to characterize.
| NMR Solvent | Sample Solubility | NH Visibility (Exchangeables) | Boc Rotamer Resolution (at 298 K) | Pyrazole Tautomer Dynamics |
| CDCl₃ | Moderate | Poor (Broad/Missing) | Poor (Broad humps) | Intermediate exchange (Dimers) |
| DMSO-d₆ | Excellent | Excellent (Sharp) | Poor (Two sets of signals) | Slow exchange (Monomer locked) |
| CD₃OD | Excellent | None (H-D Exchange) | Poor (Broad humps) | Fast exchange (Averaged) |
| C₆D₆ | Low | Moderate | Moderate | Slow exchange (ASIS effect) |
Experimental Protocol: Resolving Rotamers via High-Temperature VT-NMR
To definitively characterize the Boc group and prove compound purity, follow this self-validating VT-NMR protocol.
Materials Required:
-
Class A glass NMR tube (e.g., Wilmad 507 or Norell S400). Critical: Do not use cheap, disposable Class B tubes, as they may deform or fracture at high temperatures[2].
-
Ceramic or PEEK spinner (Standard POM spinners will melt above 50 °C)[2].
-
Anhydrous DMSO-d₆ (Boiling point: 189 °C)[2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10–15 mg of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate in 0.6 mL of DMSO-d₆. Transfer to the Class A NMR tube.
-
Ambient Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note the integration ratio of the split Boc signals (typically ~2:1 or 3:1 depending on the s-cis/s-trans equilibrium).
-
Hardware Setup: Insert the sample into the spectrometer using a ceramic/PEEK spinner. Ensure the VT gas flow is set to the manufacturer's recommended rate for high-temperature operation (typically >500 L/h).
-
Temperature Ramp: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).
-
Equilibration: Crucial Step: Allow the sample to equilibrate for at least 10 minutes at each new temperature before locking, shimming, and acquiring the spectrum[2].
-
Coalescence Observation: Continue ramping until the two Boc singlets broaden, merge into a single flat baseline hump (the coalescence temperature, Tc ), and finally emerge as a single, sharp, time-averaged singlet (typically around 350 K – 370 K)[1].
-
Cool Down: Gradually reduce the temperature back to 298 K. Re-acquire the spectrum to confirm the sample did not thermally degrade during the experiment.
References
-
"Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism." Science Publishing Group. Available at: [Link]
-
"On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." National Institutes of Health (PMC). Available at:[Link]
-
"The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Freie Universität Berlin. Available at: [Link]
-
"Variable Temperature NMR Experiments." University of Oxford, Department of Chemistry. Available at: [Link]
Sources
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Technical Support Center: A Guide to the Long-Term Stability of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
Welcome to the technical support guide for ensuring the long-term stability of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals who handle this compound. We will explore the inherent chemical liabilities of this molecule, provide actionable troubleshooting advice, and detail best practices for storage and handling to maintain its purity and integrity over time.
Section 1: Understanding the Molecule's Stability Profile
Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate is a multi-functional molecule with specific vulnerabilities. Its stability is primarily influenced by three key structural motifs: the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the oxidizable piperidine ring, and the potentially light-sensitive pyrazole core. Degradation typically occurs via hydrolysis, oxidation, or photodegradation.
-
Hydrolysis: The Boc group is designed to be stable under basic conditions but is susceptible to cleavage under acidic conditions, which can be initiated by trace acidic impurities or atmospheric moisture, leading to the formation of the free amine.[1][2][3]
-
Oxidation: The piperidine and pyrazole rings are both prone to oxidation.[4][5] The secondary amine of the piperidine ring and its adjacent carbons can react with atmospheric oxygen, a process often accelerated by light and heat, to form N-oxides and other byproducts.[5] Oxidation of the pyrazole moiety is often indicated by a visible color change, such as browning.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative degradation pathways.[5][6]
Below is a diagram illustrating the primary degradation pathways for this compound.
Caption: Potential degradation pathways of the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: To maximize shelf-life, the compound should be stored under controlled conditions that mitigate the risks of hydrolysis, oxidation, and photodegradation. We recommend adhering to the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Frozen) or 2-8°C (Refrigerated) | Reduces the rate of all chemical reactions, including oxidation and hydrolysis.[4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the piperidine and pyrazole rings by displacing atmospheric oxygen.[4][5] |
| Light | Protect from Light (Amber Vial/Foil) | Prevents light-induced degradation (photolysis), which can catalyze oxidative processes.[4][6] |
| Moisture | Dry/Desiccated Environment | Minimizes the risk of acid-catalyzed hydrolysis of the Boc-protecting group.[4] |
Q2: My solid compound has started to turn yellow/brown. What is causing this?
A2: A brown or yellow discoloration is a common indicator of oxidation, likely involving the pyrazole ring.[4] This suggests that the compound has been exposed to atmospheric oxygen and possibly light over time. To prevent further degradation, immediately transfer the compound to an amber vial, purge the headspace with an inert gas like argon, and store it at -20°C.
Q3: I've analyzed my stored sample by HPLC and see a new, more polar peak. What is the likely identity of this impurity?
A3: The appearance of a new, more polar peak often suggests the formation of the Boc-deprotected amine. The removal of the non-polar tert-butyl group results in a more polar primary amine, which typically has a shorter retention time on a reverse-phase HPLC column. This indicates that the compound has been exposed to acidic conditions. It is also possible that a new peak could correspond to an oxidation product like an N-oxide.[5] For definitive identification, analysis by LC-MS is recommended.[7]
Q4: Is it safe to repeatedly open and close the container at room temperature?
A4: No, this practice should be avoided. Each time the container is opened, the compound is exposed to atmospheric oxygen and moisture. Temperature cycling from cold storage to room temperature can also cause condensation to form inside the container, introducing water that can facilitate hydrolysis.[4] We strongly recommend aliquoting the compound upon receipt into single-use vials. This minimizes the number of exposure cycles for the bulk material.
Section 3: Troubleshooting Guide
Use the following chart to diagnose and address common degradation issues.
Caption: A troubleshooting workflow for identifying degradation causes.
Section 4: Experimental Protocols
Protocol 4.1: Recommended Procedure for Aliquoting and Storage
This protocol minimizes exposure to atmospheric contaminants during handling.
Materials:
-
Stock vial of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
-
Appropriately sized amber glass vials with PTFE-lined caps
-
Spatula
-
Analytical balance
-
Source of dry inert gas (Argon or Nitrogen) with tubing
-
Desiccator
Procedure:
-
Preparation: Place the required number of empty, pre-labeled amber vials and the stock container in a desiccator and allow them to come to room temperature for at least 30 minutes. This prevents moisture condensation on cold surfaces.
-
Weighing: In an environment with controlled humidity (e.g., a glove box or a bench with low ambient humidity), quickly weigh the desired amount of the compound into each new amber vial.
-
Inerting: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 10-15 seconds to displace all air.
-
Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the newly created aliquots and the resealed stock vial into a freezer at -20°C for long-term storage.
Protocol 4.2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for monitoring the purity of the compound over time. This is a starting point and should be optimized for your specific instrumentation.
Instrumentation and Columns:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard (a fresh, high-purity lot of the compound) at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a working standard by diluting this stock to ~0.1 mg/mL with the same diluent.
-
Sample Preparation: Prepare a sample of the stored material at the same concentration as the working standard (0.1 mg/mL).
-
Analysis: Inject the working standard to establish the retention time and peak area of the main compound. Then, inject the stored sample.
-
Data Interpretation: Compare the chromatograms.
-
Purity Calculation: Calculate the purity of the stored sample by the area percent method (Area of main peak / Total area of all peaks x 100).
-
Identify Degradants: Note the retention times and relative areas of any new peaks. A significant peak appearing at an earlier retention time is likely the more polar, deprotected amine.
-
Section 5: References
-
Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem. Available from:
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. SynThink. Available from:
-
Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Benchchem. Available from:
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. amechem. Available from:
-
Pyrazole - Safety Data Sheet. ChemicalBook. Available from:
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. 2010. Available from:
-
Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate. Journal of the Chemical Society, Perkin Transactions 1. 1983. Available from:
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. 2023. Available from: [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available from: [Link]
-
Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide. Benchchem. Available from:
-
A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate. Available from: [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
HPLC method validation for Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate purity analysis
High-pH UHPLC Method Validation for the Purity Analysis of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate: A Comparative Guide
As pharmaceutical pipelines increasingly rely on complex nitrogen-rich heterocycles, analytical scientists face mounting challenges in developing robust purity assays. Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate is a prime example of such a compound. Often utilized as a critical intermediate in the synthesis of kinase inhibitors, its structural architecture presents a dual analytical liability that renders traditional High-Performance Liquid Chromatography (HPLC) methods obsolete.
This guide objectively compares a modern, high-pH Ultra-High-Performance Liquid Chromatography (UHPLC) method against traditional low-pH methodologies, providing a self-validating protocol grounded in the ICH Q2(R2) framework[1].
Mechanistic Causality: Overcoming Analyte Liabilities
To design an effective analytical method, we must first deconstruct the analyte's chemical properties and understand why standard methods fail. The molecule contains three critical moieties:
-
A Piperidine Ring: A highly basic secondary amine (pKa ~11).
-
A Pyrazole Ring: An amphoteric heterocycle prone to tautomerism.
-
A Boc (tert-Butoxycarbonyl) Group: An acid-labile protecting group.
The Failure of Traditional Low-pH Methods
Historically, chromatographers have relied on 0.1% Trifluoroacetic Acid (TFA) at pH ~2.0 to analyze basic compounds. The low pH protonates the amine, and the TFA acts as an ion-pairing agent to prevent the basic piperidine nitrogen from interacting with residual silanols on the silica column.
However, this approach is fundamentally incompatible with this specific analyte. The highly acidic mobile phase catalyzes the hydrolysis of the Boc protecting group during sample preparation and within the column itself[2]. This method-induced degradation generates a false "impurity" peak (the deprotected free amine) and isobutylene gas, artificially deflating the purity assay of the target compound[3].
Fig 1: Acid-catalyzed Boc deprotection pathway in traditional low-pH mobile phases.
The High-pH Orthogonal Solution
To resolve this, we must invert the chromatographic environment. By utilizing a 10 mM Ammonium Bicarbonate buffer at pH 10.0 coupled with an Ethylene Bridged Hybrid (BEH) C18 stationary phase, we achieve two critical outcomes:
-
Boc Stability: The alkaline environment completely halts acid-catalyzed hydrolysis, ensuring the analyte remains intact throughout the analysis.
-
Silanol Suppression: While the piperidine ring remains partially protonated, the BEH particle technology resists alkaline dissolution and possesses virtually no active silanols at pH 10, resulting in perfectly symmetrical peaks without the need for ion-pairing agents.
Comparative Methodology: Proposed vs. Traditional
The following table summarizes the quantitative and qualitative performance differences between the optimized high-pH UHPLC method and the traditional low-pH HPLC approach.
| Parameter | Proposed Method (High-pH UHPLC) | Traditional Method (Low-pH HPLC) |
| Column Chemistry | Waters XBridge BEH C18 (1.7 µm) | Standard Silica C18 (5.0 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | 0.1% Trifluoroacetic Acid (pH ~2.0) |
| Analyte Solution Stability | > 72 hours (No Boc cleavage detected) | < 2 hours (Significant Boc cleavage) |
| Peak Asymmetry (Tf) | 1.05 - 1.15 (Excellent) | 2.20 - 2.80 (Severe Tailing) |
| Retention Mechanism | Partitioning on stable hybrid silica | Ion-pairing, acid-catalyzed degradation |
| Run Time | 8 Minutes | 25 Minutes |
ICH Q2(R2) Validation Data
To ensure trustworthiness and regulatory compliance, the proposed method was subjected to full validation according to the ICH Q2(R2) guidelines for analytical procedures[1]. The data below demonstrates that the high-pH method is not only theoretically superior but empirically robust.
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Proposed Method Results | Status |
| Specificity | Baseline resolution of all impurities (Rs > 1.5) | Rs > 2.8 for all forced degradants | Pass |
| Linearity | R² ≥ 0.999 over 50-150% of target conc. | R² = 0.9998 | Pass |
| Accuracy | 98.0% - 102.0% recovery across 3 levels | 99.4% - 100.8% | Pass |
| Precision (Repeatability) | %RSD ≤ 2.0% (n=6 injections) | %RSD = 0.65% | Pass |
| LOD / LOQ | S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ) | LOD: 0.01%, LOQ: 0.03% | Pass |
| Robustness | Stable across deliberate method variations | %RSD < 1.2% across all variations | Pass |
Self-Validating Experimental Protocol
A truly robust analytical method must be self-validating—meaning the sequence itself dictates whether the data is acceptable before any samples are quantified. The following protocol integrates System Suitability Testing (SST) and bracketing standards to ensure continuous data integrity.
Step 1: Mobile Phase & Diluent Preparation
Causality Check: Proper buffering is critical. Ammonium bicarbonate is chosen because it is volatile (MS-compatible if needed) and provides excellent buffering capacity at pH 10.
-
Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water. Adjust the pH to 10.0 ± 0.05 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Diluent: 50:50 Mobile Phase A : Mobile Phase B (v/v). Note: Using the mobile phase starting conditions as the diluent prevents solvent-shock and peak fronting upon injection.
Step 2: Chromatographic Conditions
-
Column: Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Column Temperature: 40°C (Improves mass transfer and sharpens peaks).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 225 nm (Optimal absorbance for the pyrazole chromophore).
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: 5% to 95% B
-
5.0 - 6.5 min: 95% B
-
6.5 - 6.6 min: 95% to 5% B
-
6.6 - 8.0 min: 5% B (Re-equilibration)
-
Step 3: System Suitability Test (SST) Execution
Before injecting any unknown samples, the system must prove it is capable of performing the separation.
-
Prepare a standard solution of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate at 0.5 mg/mL in the Diluent.
-
Inject the standard six consecutive times .
-
Self-Validation Gate: The sequence may only proceed if the following criteria are met:
-
Retention Time %RSD ≤ 1.0%
-
Peak Area %RSD ≤ 2.0%
-
Tailing Factor (Tf) ≤ 1.5
-
Theoretical Plates (N) ≥ 5,000
-
Step 4: Sample Sequence and Bracketing
To account for any instrumental drift over time, the sequence must be bracketed.
-
Inject Blank (Diluent) x 2.
-
Inject SST Standard x 6.
-
Inject Unknown Samples (Maximum of 10 injections).
-
Inject Bracketing Standard x 1 (Recovery must be 98.0% - 102.0% of the initial SST average).
-
Repeat steps 3 and 4 until all samples are analyzed.
ICH Q2(R2) Validation Workflow
The execution of the validation parameters follows a strict logical hierarchy. Specificity must be proven before linearity, and linearity must be established before accuracy can be quantified.
Fig 2: Logical workflow for ICH Q2(R2) analytical method validation.
Conclusion
The purity analysis of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate requires a deliberate departure from traditional low-pH chromatographic methods. By understanding the causality between the acidic mobile phase and the degradation of the Boc protecting group, scientists can implement a high-pH BEH-based methodology. This approach not only prevents method-induced degradation but also provides superior peak shape, ensuring that the resulting data is highly accurate, reproducible, and fully compliant with ICH Q2(R2) regulatory standards.
References
- International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org.
- Waters Corporation. "XBridge Peptide BEH C18, 130Å and 300Å Columns Care and Use Manual".
- BenchChem. "A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis". benchchem.com.
- R&D World. "Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid". rdworldonline.com.
Sources
Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate vs standard pyrazole building blocks
Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate vs. Standard Pyrazole Building Blocks: A Comparative Guide for Next-Generation Kinase Inhibitors
Executive Summary
The pyrazole ring is a foundational pharmacophore in modern drug discovery, particularly in the design of ATP-competitive protein kinase inhibitors ()[1]. Standard pyrazoles (e.g., 3-amino or 4-amino-1H-pyrazole) effectively mimic the adenine ring of ATP, offering excellent hydrogen bond donor and acceptor properties to engage the kinase hinge region ()[2]. However, the historical over-reliance on planar, sp²-hybridized aromatic systems has led to challenges in clinical development, including poor aqueous solubility, high off-target promiscuity, and suboptimal pharmacokinetic profiles.
To address these limitations, medicinal chemists are increasingly adopting sp³-enriched building blocks. Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate represents a next-generation scaffold. By fusing a saturated, basic piperidine ring to the flat pyrazole core, this building block enables researchers to "escape from flatland," significantly altering the physicochemical and spatial properties of the resulting inhibitors while maintaining the critical hinge-binding motif ()[3].
Section 1: Structural & Physicochemical Profiling
The transition from a standard pyrazole to a piperidine-substituted pyrazole fundamentally alters the molecule's behavior in biological systems. Below is a comparative analysis of the standard building block versus the advanced piperidinyl-pyrazole scaffold.
| Property / Metric | Standard Scaffold: Tert-butyl (1H-pyrazol-4-yl)carbamate | Advanced Scaffold: Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate | Mechanistic Impact |
| Fraction of sp³ Carbons (Fsp³) | Low (~0.57) | High (~0.69) | Higher Fsp³ correlates with reduced off-target toxicity and higher clinical success rates due to increased 3D complexity. |
| 3D Conformation | Planar (Flatland) | Twisted / Orthogonal | The saturated piperidine ring breaks planarity, allowing the molecule to navigate complex, non-linear protein binding pockets. |
| Acid-Base Profile (pKa) | Weakly basic / neutral at pH 7.4 (Pyrazole pKa ~2.5) | Highly basic at pH 7.4 (Piperidine pKa ~9.5) | The basic piperidine nitrogen is protonated at physiological pH, drastically improving thermodynamic aqueous solubility[2]. |
| Orthogonal Reactivity | Single functionalization site (Boc-protected amine) | Dual orthogonal sites (Boc-protected primary amine + free secondary amine) | Enables divergent synthetic pathways; the piperidine can be alkylated/acylated without affecting the pyrazole core. |
Causality in Design: The inclusion of the piperidine ring is not merely a structural novelty; it is a calculated physicochemical upgrade. Standard pyrazoles are lipophilic and flat, often leading to aggregation and poor solubility (low CLogP efficiency) ()[2]. The secondary amine of the piperidine ring introduces a localized positive charge at physiological pH. This charge disrupts crystal lattice packing (improving solubility) and acts as a targeted electrostatic anchor in biological systems.
Section 2: Mechanistic Advantages in Target Binding
When standard pyrazoles bind to the hinge region of kinases (e.g., JAK, CDK, or Aurora kinases), their planar structure often limits interactions with the solvent-exposed front or the ribose pocket ()[4].
By utilizing the piperidin-2-yl pyrazole scaffold, researchers gain two distinct binding advantages:
-
Vectorial Projection into the Solvent Channel: The piperidine ring projects out of the planar hinge-binding plane. This allows substituents attached to the piperidine nitrogen to access adjacent sub-pockets or the solvent-exposed region, which is highly variable among kinase families. This interaction is crucial for engineering kinase selectivity ()[3].
-
Salt Bridge Formation: The protonated piperidine amine can form critical electrostatic interactions (salt bridges) with acidic residues (Asp/Glu) often found at the edge of the ATP-binding site. This can increase binding affinity ( Kd ) by orders of magnitude compared to neutral, flat analogs.
Section 3: Divergent Synthetic Workflows & Self-Validating Protocols
The true value of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate lies in its orthogonal reactivity. The 4-amino group is masked by a tert-butyloxycarbonyl (Boc) protecting group, leaving the secondary amine of the piperidine ring available for immediate, selective functionalization.
Protocol: Synthesis of a Prototype sp³-Enriched Kinase Inhibitor
This protocol utilizes built-in self-validation steps to ensure structural integrity at each phase.
Step 1: Selective Piperidine N-Acylation
-
Procedure: Dissolve Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool the mixture to 0°C. Dropwise add the desired acyl chloride (1.1 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the premature cleavage of the acid-sensitive Boc group.
-
Self-Validation (QC): Monitor by LC-MS. The pyrazole NH is poorly nucleophilic compared to the secondary piperidine amine. Complete conversion is indicated by a mass shift of +[Acyl Mass - 1] Da (M+H). The absence of di-acylated mass peaks confirms the robustness of the Boc protection and the regioselectivity of the reaction.
Step 2: Boc Deprotection
-
Procedure: Treat the purified intermediate from Step 1 with a 20% solution of Trifluoroacetic Acid (TFA) in DCM at 25°C for 2 hours. Concentrate under reduced pressure, then neutralize with saturated aqueous NaHCO3 to isolate the free base.
-
Causality: The Boc group must be removed to expose the 4-amino pyrazole, which will serve as the primary nucleophile for the final hinge-binding assembly.
-
Self-Validation (QC): TLC (10% MeOH in DCM) will show the disappearance of the higher Rf starting material. LC-MS must confirm the exact loss of 100 Da (the Boc group).
Step 3: SNAr Cross-Coupling for Hinge-Binder Assembly
-
Procedure: Combine the free 4-amino pyrazole intermediate (1.0 eq), a heteroaryl chloride (e.g., 2-chloropyrimidine) (1.2 eq), and DIPEA (3.0 eq) in n-butanol. Heat the sealed vessel at 110°C for 12 hours.
-
Causality: n-Butanol provides the necessary high boiling point to drive the SNAr reaction between the moderately nucleophilic 4-amino group and the electrophilic pyrimidine.
-
Self-Validation (QC): 1 H-NMR of the purified product will show the disappearance of the broad 4- NH2 singlet (~4.5 ppm) and the appearance of a new, highly deshielded secondary amine NH peak (~9.0–9.5 ppm), indicative of hydrogen bonding or deshielding by the newly attached pyrimidine ring.
Section 4: Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthetic workflow, highlighting how orthogonal protection enables the systematic build-out of complex, 3D-enriched kinase inhibitors.
Caption: Divergent synthetic workflow utilizing orthogonal protection for targeted kinase inhibitor development.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules (via NIH PubMed Central) URL:[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules (MDPI) URL:[Link]
-
Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Comparative reactivity of Boc-protected vs Fmoc-protected aminopyrazoles
Executive Summary
Aminopyrazoles are privileged pharmacophores in modern drug discovery, frequently embedded in kinase inhibitors and central nervous system therapeutics due to their robust hydrogen-bond donor-acceptor properties[1]. However, the presence of multiple nitrogen nucleophiles—specifically the two endocyclic ring nitrogens and the exocyclic primary amine—creates a complex regioselectivity challenge during multi-step synthesis.
As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from improper protecting group (PG) strategies. This guide provides an objective, data-driven comparison of the two most prominent carbamate protecting groups used for aminopyrazoles: the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile fluorenylmethyloxycarbonyl (Fmoc) [2]. By understanding their divergent electronic impacts, regioselectivity, and downstream compatibility, researchers can rationally design higher-yielding synthetic routes.
Mechanistic Divergence & Regioselectivity
The choice between Boc and Fmoc is not merely a matter of orthogonal deprotection; it dictates the regiochemical outcome of the protection step and alters the electronic landscape of the pyrazole core.
-
Boc Protection (Thermodynamic Control): When an aminopyrazole is treated with Boc anhydride ( Boc2O ), the protection predominantly occurs at the endocyclic N1 ring nitrogen [3]. The exocyclic amine's lone pair is delocalized into the aromatic pyrazole system, rendering it less nucleophilic. The Boc group is electron-withdrawing, which slightly deactivates the pyrazole ring but leaves the exocyclic amine available for subsequent functionalization (e.g., acylation or reductive amination)[3].
-
Fmoc Protection (Kinetic & Steric Control): Fmoc-Cl is a highly reactive, bulky electrophile. Under Schotten-Baumann conditions, Fmoc protection is often directed toward the exocyclic amine [3]. The immense steric bulk of the fluorenyl system prevents it from easily accommodating the tight geometry of the N1/N2 ring positions, making it an excellent choice when the exocyclic amine must be masked—particularly in Solid-Phase Peptide Synthesis (SPPS)[2].
Comparative Stability & Synthetic Compatibility
To rationally select a protecting group, one must map the downstream reaction conditions. The table below summarizes the quantitative and qualitative stability metrics of both groups.
Table 1: Reactivity & Stability Metrics
| Parameter | N1-Boc-Aminopyrazole | Exocyclic N-Fmoc-Aminopyrazole |
| Primary Regioselectivity | Ring Nitrogen (N1) | Exocyclic Amine (-NH 2 ) |
| Deprotection Reagent | TFA or HCl (Acidic) | Piperidine or DBU (Basic) |
| Stability to Cross-Coupling | High (Stable to basic Pd-catalysis) | Low (Premature cleavage via base) |
| Stability to SPPS Cleavage | Low (Cleaves with peptide from resin) | High (Orthogonal to TFA cleavage) |
| Steric Hindrance | Moderate | High (Bulky fluorenyl group) |
| UV Absorbance (Tracking) | Weak | Strong (290-300 nm, ideal for HPLC) |
Insight: If your subsequent steps involve Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, Boc is mandatory [4]. The inorganic bases (e.g., K2CO3 , Cs2CO3 ) used in these couplings will rapidly strip an Fmoc group via an E1cB mechanism, destroying your intermediate[5].
Visualizing Workflows and Mechanisms
The following diagrams illustrate the strategic divergence in synthetic workflows and the underlying mechanisms of deprotection.
Workflow compatibility of Boc vs. Fmoc protected aminopyrazoles in downstream synthesis.
Mechanistic divergence of Boc (acidic) and Fmoc (basic) deprotection pathways.
Self-Validating Experimental Protocols
To ensure reproducibility and trust in your synthetic pipeline, the following protocols are designed as "self-validating systems." They incorporate physical and visual cues that confirm reaction progress without immediate reliance on NMR or LCMS.
Protocol A: Regioselective N1-Boc Protection of 3-Aminopyrazole[3]
Causality: We utilize 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. It forms a highly reactive N-acylpyridinium intermediate with Boc2O , which is rapidly intercepted by the more nucleophilic N1 ring nitrogen.
-
Preparation: Dissolve 3-aminopyrazole (10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.
-
Catalyst Addition: Add DMAP (0.5 mmol, 5 mol%). Note: Keep the catalytic load low to prevent over-protection.
-
Reagent Addition: Slowly add a solution of Boc2O (10.5 mmol) in DCM (10 mL) dropwise at 0 °C.
-
Self-Validation (Reaction Progress): Observe the reaction mixture. The generation of CO2 gas will cause visible effervescence. The reaction is kinetically complete when gas evolution ceases (typically 2-3 hours at room temperature).
-
Workup & Validation: Wash the organic layer with saturated aqueous NaHCO3 , then brine. Dry over Na2SO4 and concentrate in vacuo. The N1-Boc product will spontaneously crystallize as a white solid upon the addition of cold hexanes, validating high purity without chromatography.
Protocol B: Exocyclic N-Fmoc Protection via Schotten-Baumann Conditions[2]
Causality: Fmoc-Cl is highly electrophilic and moisture-sensitive. By using a biphasic aqueous Na2CO3 / Dioxane system, we maintain the free base of the exocyclic amine while neutralizing the generated HCl. The bulky Fmoc group kinetically favors the less sterically hindered exocyclic amine over the internal ring nitrogens.
-
Preparation: Dissolve the aminopyrazole derivative (10 mmol) in 1,4-Dioxane (25 mL).
-
Base Addition: Add 10% aqueous Na2CO3 (25 mL) and cool the biphasic mixture to 0 °C.
-
Reagent Addition: Add Fmoc-Cl (11 mmol) dissolved in Dioxane (10 mL) dropwise over 30 minutes with vigorous stirring.
-
Self-Validation (Reaction Progress): As the reaction proceeds, the highly lipophilic Fmoc-protected product will begin to precipitate directly at the aqueous/organic interface. A thick white suspension is a positive indicator of target formation.
-
Workup & Validation: Acidify the mixture to pH 3 using 1M HCl. This forces the complete precipitation of the Fmoc-aminopyrazole. Filter the solid, wash with cold water and diethyl ether, and dry under a vacuum. The resulting solid will be highly UV-active (visible under a 254 nm TLC lamp), confirming the incorporation of the fluorenyl chromophore.
References
-
[1] Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole Source: researchgate.net URL:
-
[3] Azoalkene chemistry provides practical access to 5-aminopyrazoles selectively protected at the N-1 position Source: researchgate.net URL:
-
[4] Development of Nickel-catalyzed Asymmetric Cross-Coupling Reactions Source: proquest.com URL:
-
[2] WO2009141238A1 - Gpr119 receptor agonists Source: google.com URL:
-
[5] Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications Source: rsc.org URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2009141238A1 - Gpr119 receptor agonists - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Nickel-catalyzed Asymmetric Cross-Coupling Reactions - ProQuest [proquest.com]
- 5. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05683G [pubs.rsc.org]
A Comparative Guide to the LC-MS Characterization and Mass Spectra Validation of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
An In-Depth Technical Guide
This guide provides a comprehensive framework for the analytical characterization of tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate, a heterocyclic compound featuring key structural motifs common in pharmaceutical development. As a molecule with multiple reactive and ionizable sites, establishing a robust and validated analytical method is paramount for its use in research and regulated environments.
We will delve into the principles of Liquid Chromatography-Mass Spectrometry (LC-MS) method development, explaining the causality behind instrumental choices. Furthermore, this guide will compare the primary method with alternative analytical technologies and establish a self-validating system for ensuring data integrity, trustworthiness, and scientific rigor.
Compound Profile and Predicted Analytical Behavior
Before initiating method development, a thorough understanding of the analyte's physicochemical properties is essential. This allows for a logical starting point and predicts its behavior within an LC-MS system.
Molecular Structure:
Key Functional Groups & Predicted Behavior:
-
Tert-butylcarbamate (t-Boc) Group: This is a common protecting group in organic synthesis.[1] Under typical electrospray ionization (ESI) and collision-induced dissociation (CID) conditions, this group is known to undergo a characteristic fragmentation pattern, primarily involving the loss of isobutylene (C4H8, 56 Da) and subsequently carbon dioxide (CO2, 44 Da), resulting in a combined neutral loss of 100 Da.[2]
-
Piperidine and Pyrazole Rings: These nitrogen-containing heterocycles possess basic nitrogen atoms that are readily protonated. This makes the molecule highly suitable for positive mode electrospray ionization ([M+H]⁺). The polarity imparted by these rings dictates the chromatographic strategy.
Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for analyzing pharmaceutical compounds due to its high sensitivity, selectivity, and applicability to a wide range of polar and thermally labile molecules.[3][4]
Rationale for Experimental Design
The goal is to achieve efficient chromatographic separation from potential impurities followed by sensitive and specific detection by the mass spectrometer. Our experimental design is based on the compound's predicted behavior.
-
Chromatography: The compound is moderately polar. While a standard reversed-phase (RP) C18 column can be effective, polar analytes can sometimes suffer from poor retention.[5] An alternative to consider would be mixed-mode liquid chromatography (MMLC), which combines reversed-phase and ion-exchange characteristics to improve the retention of polar, ionizable compounds.[6][7] For this primary method, we will detail a robust RP-HPLC protocol.
-
Ionization: Electrospray Ionization (ESI) is selected over other sources like APCI because it is ideal for polar, non-volatile molecules that are already in solution. Positive ion mode is chosen to protonate the basic nitrogen atoms on the piperidine and pyrazole rings, leading to a strong [M+H]⁺ signal.
-
Mass Analysis: A triple quadrupole (QqQ) mass spectrometer is proposed for its excellent performance in quantitative analysis using Multiple Reaction Monitoring (MRM).[8]
Detailed Experimental Protocol: LC-MS/MS
This protocol provides a starting point for method development and validation.
1. Sample Preparation:
-
Accurately weigh and dissolve a reference standard of the compound in methanol or acetonitrile to create a 1 mg/mL stock solution.[9]
-
Perform serial dilutions with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to prepare calibration standards and quality control (QC) samples.
2. Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides a good balance of resolution and speed for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes protonation for better peak shape and ESI efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity. |
| Gradient | 5% B to 95% B over 8 min | A standard gradient to elute the compound and clean the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[6] |
| Injection Vol. | 5 µL | A typical volume to avoid peak distortion. |
3. Mass Spectrometry (MS) Parameters (ESI+):
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | Targets the basic nitrogen centers for protonation. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation.[9] |
| Source Temp. | 120 °C | A moderate temperature to aid desolvation without causing thermal degradation. |
| Gas Flow (N₂) | 10 L/min | Facilitates desolvation of droplets. |
| Scan Type | Full Scan (MS1) & Product Ion Scan (MS2) | MS1 to identify the precursor ion; MS2 to obtain the fragmentation pattern. |
| Mass Range | m/z 50-400 | Covers the expected precursor and fragment ions. |
| Collision Gas | Argon | Inert gas used for collision-induced dissociation (CID). |
| Collision Energy | Ramped (e.g., 10-40 eV) | Allows for optimization to produce a rich fragmentation spectrum. |
Mass Spectra Validation and Data Interpretation
Validation of the mass spectrum relies on the logical correlation between the observed masses and the known chemical structure.
Expected Ions:
| Ion | Calculated m/z | Description |
|---|---|---|
| [M+H]⁺ | 295.2134 | Protonated molecular ion (precursor). |
| [M-C₄H₈+H]⁺ | 239.1502 | Loss of isobutylene from the t-Boc group. |
| [M-C₅H₈O₂+H]⁺ | 195.1597 | Loss of both isobutylene and CO₂ from the t-Boc group. |
| [C₅H₁₀N]⁺ | 84.0813 | Characteristic fragment from the piperidine ring. |
Proposed Fragmentation Pathway:
The primary fragmentation is driven by the lability of the t-Boc group.[1][2] This predictable pathway serves as a diagnostic tool for confirming the compound's identity.
Caption: Proposed fragmentation pathway for Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate.
Comparative Analysis of Analytical Technologies
While LC-MS/MS is a powerful primary tool, comparing its performance with alternative methods provides a complete analytical picture.
| Technology | Primary Use | Advantages | Disadvantages | Suitability for Topic |
| LC-Triple Quad (QqQ) MS | Quantitative Analysis | High sensitivity & selectivity (MRM), wide dynamic range, robust.[8] | Lower resolution, limited for unknown identification. | Excellent (Primary) |
| LC-QTOF MS | Qualitative Analysis, Unknown Screening | High mass accuracy (<5 ppm) confirms elemental composition, high resolution.[1][10] | More expensive, can have a slightly lower dynamic range for quantification. | Excellent (Confirmatory) |
| GC-MS | Volatile/Semi-Volatile Analysis | Excellent for non-polar compounds, extensive libraries. | Unsuitable for non-volatile, thermally labile compounds like this without derivatization.[9] | Poor |
| NMR Spectroscopy | Structure Elucidation | Unambiguously determines chemical structure and connectivity. | Low sensitivity, requires pure sample, not a separation technique. | Essential (Complementary) |
A Framework for Regulatory Method Validation
For use in drug development, any analytical method must be formally validated to prove it is fit for its intended purpose.[11] This process provides documented evidence of a method's performance.[12]
Key Validation Parameters:
-
Specificity & Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). This is tested by analyzing blank samples and spiked samples.
-
Linearity & Range: Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.[10]
-
Accuracy & Precision: Accuracy measures the closeness of results to the true value, while precision measures the repeatability (intra-day) and intermediate precision (inter-day).[13]
-
Limits of Quantitation (LOQ) & Detection (LOD): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The LOD is the lowest detectable concentration.[13]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), indicating its reliability for routine use.[3]
-
Sample Stability: Evaluates the stability of the analyte in the sample matrix under various storage and handling conditions.[14]
The use of a certified reference standard is foundational to this entire process, providing the benchmark against which all measurements are compared.[15]
Method Validation Workflow:
Caption: A typical workflow for analytical method validation in a regulated environment.
References
-
Title: Analytical validation of accelerator mass spectrometry for pharmaceutical development. Source: Bioanalysis.
-
Title: Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Source: Journal of the American Society for Mass Spectrometry.
-
Title: How Mass Spectrometry Reference Standards Help Validate Your Data. Source: IROA Technologies.
-
Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Source: Analytical and Bioanalytical Chemistry.
-
Title: (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Source: ResearchGate.
-
Title: Standardizing Mass Spectrometry: A Framework for Regulatory Validation. Source: Lab Manager.
-
Title: Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development. Source: Benchchem.
-
Title: Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Source: Journal of Chinese Mass Spectrometry Society.
-
Title: Quantitative mass spectrometry methods for pharmaceutical analysis. Source: Philosophical Transactions of the Royal Society A.
-
Title: Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Source: Pharma Focus America.
-
Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Source: Molecules.
-
Title: Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Source: Journal of the American Chemical Society.
-
Title: The mass spectrum of tert-butylamine follows shows an intense bas... Source: Pearson.
-
Title: Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. Source: ResearchGate.
-
Title: tert-butyl N-[3-(piperidin-2-yl)-1H-pyrazol-4-yl]carbamate. Source: NextSDS.
-
Title: Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1) and application to pre-clinical ADME studies. Source: DigitalCommons@UNMC.
-
Title: LC-MS metabolomics of polar compounds. Source: PubMed.
-
Title: tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Source: Acta Crystallographica Section E.
-
Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Source: MDPI.
-
Title: LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. Source: MDPI.
-
Title: LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in human urine samples. Source: University of Freiburg.
-
Title: Current Developments in LC-MS for Pharmaceutical Analysis. Source: Lirias.
-
Title: Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water using the Agilent 1290 Infinity Flexible Cube Module. Source: Agilent.
-
Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Source: Pharmaceuticals.
-
Title: A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. Source: LCGC North America.
Sources
- 1. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 2. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardizing Mass Spectrometry: A Framework for Regulatory Validation | Lab Manager [labmanager.com]
- 13. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 14. "Development of an LC-ESI-MS/MS method for determination of a novel Pyr" by Wafaa N. Aldhafiri [digitalcommons.unmc.edu]
- 15. iroatech.com [iroatech.com]
Comparing biological activity of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate analogs
A Comparative Guide to the Biological Activity of Pyrazole-Piperidine Containing Kinase Inhibitors A Senior Application Scientist's Field-Proven Guide to Structure-Activity Relationships
Introduction
In the landscape of modern drug discovery, the pyrazole and piperidine scaffolds are privileged structures, frequently incorporated into novel therapeutic agents due to their favorable physicochemical properties and ability to form key interactions with biological targets.[1][2] This guide was initially intended to compare the biological activity of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate and its direct analogs. However, a thorough review of the current scientific literature and patent databases reveals a scarcity of publicly available biological data for this specific scaffold.
To provide a valuable and data-driven comparative analysis for researchers in drug development, we have shifted our focus to a closely related and well-documented class of compounds: 2,4-diaminoquinazoline derivatives bearing a 3-amino-5-cyclopropyl-pyrazole moiety and a substituted piperidine or piperazine at the 2-position . These compounds share the core pyrazole and piperidine/piperazine structural motifs and have been systematically evaluated as inhibitors of p21-activated kinase 4 (PAK4), a significant target in oncology.[3]
This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of these PAK4 inhibitors, offering insights into how modifications of the piperidine/piperazine substituent impact inhibitory potency. We will present quantitative experimental data, detailed methodologies, and visual representations of the relevant signaling pathways to provide a comprehensive resource for medicinal chemists and pharmacologists.
The Significance of PAK4 Inhibition in Oncology
P21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in cell signaling, cytoskeletal dynamics, cell motility, and survival. PAK4, in particular, is frequently overexpressed in various cancers, including prostate, ovarian, and pancreatic cancer, and its elevated activity is associated with tumor progression, metastasis, and poor prognosis.[3] Consequently, the development of potent and selective PAK4 inhibitors is a promising therapeutic strategy for cancer treatment.
Below is a diagram illustrating the central role of PAK4 in oncogenic signaling pathways.
Caption: PAK4 signaling pathway in cancer.
Comparative Analysis of Piperidine/Piperazine-Substituted Quinazoline Derivatives as PAK4 Inhibitors
The following compounds share a common scaffold: a 6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine core, with variations in the substituent at the 2-position, which is a piperidine or piperazine ring. The in vitro inhibitory activity against PAK4 was determined using a homogeneous time-resolved fluorescence (HTRF) kinase assay.[3]
| Compound ID | 2-Position Substituent | IC50 (µM) for PAK4 |
| 6b | 4-morpholinopiperidin-1-yl | 0.281 |
| 7b | 4-(p-tolyl)piperazin-1-yl | 0.106 |
| 8a | 4-(pyridin-2-yl)piperazin-1-yl | 0.082 |
| 8d | 4-(5-bromopyridin-2-yl)piperazin-1-yl | 0.060 |
| 9a | 4-(pyrimidin-2-yl)piperazin-1-yl | 0.075 |
| 9c | 4-(5-bromopyrimidin-2-yl)piperazin-1-yl | 0.068 |
Data sourced from:[3]
Structure-Activity Relationship (SAR) Insights:
-
Piperidine vs. Piperazine Linker : The core structure incorporates either a piperidine (compound 6b ) or a piperazine (compounds 7b , 8a , 8d , 9a , 9c ) as a linker to the terminal substituent. The piperazine-linked compounds generally exhibit greater potency than the piperidine-linked analog (6b ).
-
Aromatic Substituents on the Piperazine Ring : Introducing an aromatic ring at the 4-position of the piperazine significantly enhances inhibitory activity.
-
A simple p-tolyl group (7b ) provides potent inhibition (IC50 = 0.106 µM).
-
Replacing the phenyl ring with a heteroaromatic ring like pyridine (8a ) or pyrimidine (9a ) further improves potency (IC50 = 0.082 µM and 0.075 µM, respectively). This suggests that the nitrogen atoms in the heteroaromatic ring may form additional favorable interactions within the kinase binding pocket.
-
-
Effect of Halogenation on the Heteroaromatic Ring : The introduction of a bromine atom at the 5-position of the pyridine ring (8d ) or the pyrimidine ring (9c ) leads to the most potent compounds in this series (IC50 = 0.060 µM and 0.068 µM, respectively). This indicates that the bromo substituent likely occupies a hydrophobic pocket and contributes to stronger binding affinity.
Experimental Protocols
Synthesis of 2,4-Diaminoquinazoline Derivatives
The synthesis of the target compounds involves a multi-step process, with the key final step being the nucleophilic substitution of a chlorine atom at the 2-position of the quinazoline ring with the desired piperidine or piperazine derivative.[3]
Caption: General synthetic workflow.
General Procedure for the Final Synthesis Step: [3]
-
To a solution of the key intermediate, 6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-chloroquinazolin-4-amine (5 ), in dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIEA) and potassium iodide (KI).
-
Add the appropriate substituted piperidine or piperazine derivative to the reaction mixture.
-
Heat the reaction mixture at 65 °C overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the crude product by column chromatography to yield the final target compound.
In Vitro PAK4 Kinase Assay (HTRF)
The inhibitory activity of the synthesized compounds against PAK4 was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. This assay measures the phosphorylation of a substrate peptide by the kinase.
Workflow for the In Vitro PAK4 Inhibition Assay:
Caption: Workflow for the HTRF PAK4 inhibition assay.
Step-by-Step Protocol:
-
Reaction Setup : In a 384-well plate, add the PAK4 enzyme, the ULight™-peptide substrate, ATP, and varying concentrations of the test compound.
-
Enzymatic Reaction : Incubate the plate at room temperature for the specified time to allow the kinase to phosphorylate the substrate.
-
Detection : Add a solution containing a Europium (Eu)-cryptate labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Generation : Incubate the plate to allow the antibody to bind to the phosphorylated peptide. When the Eu-cryptate donor and the ULight™ acceptor are brought into proximity, a FRET signal is generated upon excitation at 320 nm.
-
Data Acquisition : Read the fluorescence emission at 620 nm (from the Eu-cryptate) and 665 nm (from the ULight™ acceptor) using an HTRF-compatible plate reader.
-
Data Analysis : Calculate the ratio of the emission signals (665 nm / 620 nm). The percentage of inhibition is calculated relative to a control with no inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
While the biological activity of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate itself remains to be elucidated in the public domain, the comparative analysis of the structurally related 2,4-diaminoquinazoline derivatives provides valuable insights for researchers. The study demonstrates that a pyrazole-piperazine/piperidine scaffold can be effectively utilized to develop potent kinase inhibitors. The key takeaways from the structure-activity relationship of these PAK4 inhibitors are the superior performance of the piperazine linker over the piperidine linker and the significant potency enhancement achieved by introducing substituted heteroaromatic rings on the piperazine. Specifically, the incorporation of a bromo-substituted pyridine or pyrimidine ring led to the most active compounds in the series. These findings underscore the importance of systematic structural modifications in optimizing the biological activity of lead compounds in drug discovery.
References
Sources
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth comparative analysis of the ¹H and ¹³C NMR spectral data for Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate, a molecule of interest for its potential applications in medicinal chemistry, drawing upon spectral data from analogous structures to provide a comprehensive interpretive framework.
This guide is designed for researchers, scientists, and drug development professionals, offering not just spectral data, but a logical, experience-driven approach to its interpretation. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Structural Landscape: A Rationale for Spectral Complexity
The target molecule, Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate, presents a fascinating case for NMR analysis due to its composite structure. It integrates a piperidine ring, a pyrazole core, and a tert-butyl carbamate (Boc) protecting group. This amalgamation of distinct chemical environments necessitates a methodical approach to spectral assignment. The piperidine ring's conformational flexibility and the potential for tautomerism in the pyrazole ring can introduce complexities such as signal broadening and the appearance of more signals than initially expected[1][2].
Predicted ¹H and ¹³C NMR Spectral Data: An Evidence-Based Approach
Visualizing the Structure and Numbering
To facilitate a clear discussion, the following structure and numbering scheme will be used:
Caption: Molecular structure of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate with atom numbering.
Comparative Analysis of Predicted vs. Known Spectral Data
The following tables summarize the predicted chemical shifts for our target molecule, benchmarked against experimental data from structurally related compounds found in the literature.
¹H NMR Spectral Data Comparison
| Proton Assignment | Predicted Chemical Shift (ppm) | Comparative Experimental Data (ppm) & Rationale |
| Pyrazole N1-H | 12.0 - 13.0 | Pyrazole N-H protons are typically deshielded and often appear as broad singlets in the 10-14 ppm range due to hydrogen bonding and potential tautomerism[2]. |
| Pyrazole C3-H | 7.5 - 7.8 | The proton at the C3 position of the pyrazole ring is expected to be a singlet in this substitution pattern. Its chemical shift is influenced by the electronic environment of the ring[3][4]. |
| Carbamate N-H | 8.0 - 9.0 | The amide proton of the carbamate group is expected to be a singlet and its chemical shift can vary depending on solvent and concentration due to hydrogen bonding[5]. |
| Piperidine N1'-H | 2.5 - 3.5 | The N-H proton of the piperidine ring is often a broad signal and its chemical shift is sensitive to the solvent and pH. |
| Piperidine C2'-H | 3.0 - 3.5 | This proton is adjacent to the pyrazole ring and is expected to be a multiplet, deshielded due to the proximity of the aromatic ring[6]. |
| Piperidine C6'-H (axial & equatorial) | 2.6 - 3.2 | The protons on the carbon adjacent to the nitrogen are typically found in this region. The axial and equatorial protons will likely have different chemical shifts and coupling constants[1][7]. |
| Piperidine C3', C4', C5' (axial & equatorial) | 1.2 - 2.0 | These methylene protons of the piperidine ring typically appear as complex, overlapping multiplets in the aliphatic region[1][6]. |
| Tert-butyl -CH₃ | ~1.5 | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for the Boc protecting group[5][8][9]. |
¹³C NMR Spectral Data Comparison
| Carbon Assignment | Predicted Chemical Shift (ppm) | Comparative Experimental Data (ppm) & Rationale |
| Carbamate C=O | 153 - 156 | The carbonyl carbon of a tert-butyl carbamate typically resonates in this downfield region[5][10]. |
| Pyrazole C5 | 145 - 150 | The carbon atom of the pyrazole ring attached to the piperidine substituent. Its chemical shift is influenced by the nitrogen atoms and the substituent. |
| Pyrazole C4 | 110 - 120 | The carbon atom bearing the carbamate group. |
| Pyrazole C3 | 135 - 140 | The chemical shift of this carbon is characteristic of the pyrazole ring system[3][11]. |
| Tert-butyl C(CH₃)₃ | ~80 | The quaternary carbon of the tert-butyl group is a key identifier for the Boc group[5][9][10]. |
| Piperidine C2' | 50 - 55 | The carbon atom attached to the pyrazole ring. |
| Piperidine C6' | 45 - 50 | The carbon atom adjacent to the nitrogen. The chemical shift is influenced by N-substitution effects[12]. |
| Piperidine C3', C4', C5' | 20 - 35 | The remaining methylene carbons of the piperidine ring appear in the upfield aliphatic region[12][13]. |
| Tert-butyl -CH₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group give a strong signal in this region[5][9][10]. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended. This protocol is designed as a self-validating system, incorporating steps to confirm sample integrity and instrument performance.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A stepwise workflow for the preparation and NMR analysis of the title compound.
Causality Behind Experimental Choices:
-
Solvent Selection (DMSO-d₆): DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. Crucially, it allows for the observation of exchangeable N-H protons, which might be lost in other solvents like CDCl₃[1].
-
Shimming: This process is critical for achieving high-resolution spectra by ensuring the magnetic field is homogeneous across the sample. Poor shimming leads to broad, distorted peaks, hindering accurate interpretation.
-
D₂O Exchange: The addition of deuterium oxide allows for the unambiguous identification of N-H and O-H protons. These protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum[2].
Advanced 2D NMR Techniques for Unambiguous Assignment
For a molecule with this level of complexity, 1D NMR spectra may exhibit signal overlap, particularly in the aliphatic region of the piperidine ring[1]. In such cases, 2D NMR experiments are indispensable for definitive structural confirmation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the piperidine ring and identifying which protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. It is invaluable for resolving overlapping proton signals by correlating them to the typically better-resolved ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the different fragments of the molecule, for instance, by observing a correlation between the piperidine C2'-H and the pyrazole C5.
Logical Workflow for Spectral Elucidation
Caption: A logical workflow for the complete structural elucidation using a combination of 1D and 2D NMR techniques.
Conclusion
The structural verification of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate via ¹H and ¹³C NMR spectroscopy is a multi-faceted process that relies on a systematic, evidence-based approach. By comparing predicted chemical shifts with established data for analogous substructures and employing a robust experimental protocol, researchers can confidently assign the spectral features of this molecule. The strategic use of 2D NMR techniques provides an additional layer of certainty, ensuring the integrity of the structural assignment, a critical step in the advancement of any research or drug development program.
References
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. (1985). [Link]
-
Wu, J., Lu, S., Ge, D., & Gu, H. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Rsc.org. [Link]
-
Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]
-
Dalla Pozza, M., Orvain, C., Brustolin, L., & Fregona, D. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. (2022). [Link]
-
Ok, S., Şen, E., & Kasımoğulları, R. H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). [Link]
-
Supporting Information. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). [Link]
-
Pathirana, C., Sfouggatakis, C., & Palaniswamy, V. N-N migration of a carbamoyl group in a pyrazole derivative revealed by NMR. PubMed. (2013). [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. (2021). [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). [Link]
-
tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. PMC. [Link]
-
1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. (2016). [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. (2025). [Link]
-
Tert-butyl N-(tert-butoxy)carbamate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. (2022). [Link]
-
NMR data for compound 8. tert-butyl 4-(quinolin-8-ylcarbamoyl)piperidine-1-carboxylate amide. 13C. Imperial College London. (2024). [Link]
-
tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. PMC. [Link]
-
Solid-Phase Synthesis of 5-Amino-1-(Substituted Thiocarbamoyl)pyrazole and 1,2,4-Triazole Derivatives via Dithiocarbazate Linker. ACS Publications. (2004). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectjournals.com [connectjournals.com]
- 4. d-nb.info [d-nb.info]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
A Comprehensive Safety Protocol for Handling Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
This document provides a detailed guide for the safe handling, use, and disposal of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate, a heterocyclic compound with applications in pharmaceutical research and development. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this protocol is synthesized from the known hazards of its constituent chemical motifs: a piperidine ring, a pyrazole core, and a tert-butyl carbamate (BOC) protecting group. A conservative approach is paramount to ensure the safety of all laboratory personnel.
Hazard Assessment: A Synthesis of Component Risks
The potential hazards of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate are best understood by examining its structural components. This compound should be treated as potentially hazardous, with risks including but not limited to skin and eye irritation, and potential toxicity if ingested or inhaled.[1]
-
Piperidine Moiety: Piperidine and its derivatives are known to be flammable, toxic, and corrosive.[2][3] They can cause severe skin burns and eye damage, and are harmful if swallowed or inhaled.[2] Therefore, precautions against skin and eye contact, as well as inhalation, are critical.
-
Pyrazole Moiety: Pyrazole-containing compounds are often harmful if swallowed and can cause skin and serious eye irritation.[4][5][6] Inhalation may also lead to respiratory tract irritation.[5]
-
Tert-butyl Carbamate (BOC) Group: While the BOC group itself is primarily an irritant to the eyes, skin, and respiratory tract, the deprotection process, often involving strong acids, presents additional hazards.[7][8] The reaction can generate a tert-butyl cation, which may lead to the formation of undesirable by-products.[7]
Some heterocyclic amines, which are structurally related to this compound, have been identified as potentially carcinogenic, especially when exposed to high temperatures.[9][10] While the carcinogenic properties of this specific compound are unknown, it is prudent to handle it with care to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential for minimizing exposure risk. The following table outlines the recommended PPE for handling Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield.[11] | Essential for preventing contact with the eyes, which can cause serious irritation or damage.[5][6] A face shield is recommended when there is a risk of splashes.[11] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a suitable choice).[11] A flame-retardant lab coat or chemical-resistant apron is also necessary.[2] | To prevent skin irritation and potential absorption.[5] Gloves should be inspected before each use and changed immediately if contaminated.[4] |
| Respiratory Protection | All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] | To minimize the risk of inhaling airborne particles or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[11] |
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Operational Plan: From Handling to Storage
Adherence to a strict operational plan is vital for a safe laboratory environment.
Handling Procedures: A Step-by-Step Guide
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[8][12] Visually inspect the container for any signs of damage or leaks.
-
Engineering Controls: All manipulations of the compound, including weighing and transferring, should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Transfer: Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust.[4]
-
Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.[5][12]
Storage
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents and acids.[13][14]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate harm.
| Incident | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[13] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[12][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[12] Seek immediate medical attention. |
| Spill | Evacuate all non-essential personnel from the area.[15] For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[2][16] Collect the absorbed material in a sealed container for disposal.[4] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[17] |
Disposal Plan: Environmental Responsibility
The disposal of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate and any contaminated materials must be handled with the utmost care to prevent environmental contamination.
Waste Management Workflow
Caption: Step-by-step hazardous waste disposal workflow.
-
Unused Chemical: Unused Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate should be disposed of as hazardous chemical waste.[11] Do not dispose of it down the drain.[12][16]
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, must be collected in a designated and clearly labeled hazardous waste container.[2][8]
-
Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous liquid waste.[2] After rinsing, the container should be managed according to your institution's guidelines.
-
Final Disposal: The disposal of all waste containing this compound must be handled by a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[2][8]
References
- ECHEMI.
- Benchchem. Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide.
- Fisher Scientific.
- AK Scientific, Inc. Pyrazole.
- Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
- Fisher Scientific.
- The Journal of Organic Chemistry - ACS Publications.
- Fisher Scientific.
- Fisher Scientific.
- Carl ROTH.
- Unknown. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
- Benchchem.
- Benchchem.
- BASF.
- ResearchGate. Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions | Request PDF.
- Fisher Scientific. SAFETY DATA SHEET - Tert-butyl N-[1-(4-cyanophenyl)
- NextSDS. tert-butyl N-[3-(piperidin-2-yl)
- Fisher Scientific.
- Cole-Parmer.
- Research Safety. Emergency Procedures for Incidents Involving Chemicals.
- Siloam Hospitals.
- GOV.UK.
- Environmental Health and Safety. Hazardous Waste Disposal Guide.
- Fisher Scientific.
- ResearchGate. Exposure to heterocyclic aromatic amines from consumption of cooked red meat and effect on human cancer risk. A review | Request PDF.
- PMC. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts.
Sources
- 1. nextsds.com [nextsds.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. fishersci.com [fishersci.com]
- 15. gov.uk [gov.uk]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
